molecular formula C8H7F3N2O2 B1522627 Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 1192155-06-8

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No.: B1522627
CAS No.: 1192155-06-8
M. Wt: 220.15 g/mol
InChI Key: BLOPWFFYYJNVNZ-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-4-6(13-12-5)8(9,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOPWFFYYJNVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681011
Record name Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
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Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192155-06-8
Record name Ethyl 6-(trifluoromethyl)-3-pyridazinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridazine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS No. 1192155-06-8) emerges as a molecule of significant interest, embodying the convergence of these two powerful motifs. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique electronic profile and serves as a versatile scaffold in pharmacologically active compounds.[1] When coupled with a trifluoromethyl (-CF3) group—a substituent renowned for its ability to enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups—the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics.[1] This guide provides a comprehensive technical overview of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, detailing its chemical properties, a validated synthetic protocol, spectroscopic characterization, and its pivotal role in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. The key data for Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 1192155-06-8[2][3]
Molecular Formula C₈H₇F₃N₂O₂[2][3]
Molecular Weight 220.15 g/mol [3]
Physical State Solid[2]
Purity Typically ≥95%[3]
Storage Sealed in a dry environment at room temperature.[3]
Solubility Soluble in common organic solvents like dichloromethane and chloroform.-
InChI Key BLOPWFFYYJNVNZ-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)C1=CC=C(C(F)(F)F)N=N1[2]

Synthesis and Mechanistic Insight

While multiple strategies exist for the synthesis of pyridazine cores, a common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[4] For Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, a plausible and efficient synthesis route starts from a trifluoromethylated 1,2-dicarbonyl equivalent and an appropriate C2 synthon, followed by esterification. The following protocol is a representative procedure based on established pyridazine synthesis methodologies.[5][6]

Representative Synthetic Protocol

Reaction: The synthesis proceeds via a cyclocondensation reaction between a trifluoromethylated glyoxal derivative and an ethyl ester-containing methylene compound in the presence of hydrazine, followed by an oxidation step.

Step 1: Cyclocondensation to form the Dihydropyridazine Intermediate

  • To a stirred solution of ethyl glyoxalate (1.0 equivalent) and 1,1,1-trifluoroacetone (1.0 equivalent) in ethanol at 0 °C, add hydrazine hydrate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude dihydropyridazine intermediate.

Step 2: Oxidation to Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

  • Dissolve the crude dihydropyridazine intermediate in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) (2.0 equivalents), portion-wise to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

Plausible Reaction Mechanism

The formation of the pyridazine ring is a classic example of a cyclocondensation reaction. The mechanism involves the nucleophilic attack of hydrazine onto the carbonyl carbons of the 1,4-dicarbonyl system, followed by dehydration to form the stable aromatic ring.

G R1 Trifluoromethylated 1,4-Dicarbonyl I1 Initial Adduct (Hydrazone formation) R1->I1 Nucleophilic attack R2 Hydrazine (H2N-NH2) R2->I1 I2 Cyclized Intermediate (Dihydropyridazine) I1->I2 Intramolecular cyclization & dehydration P Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (after oxidation) I2->P Oxidation

Caption: Generalized workflow for pyridazine synthesis.

Spectroscopic Characterization: A Structural Confirmation

The structural integrity of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is unequivocally confirmed through a combination of spectroscopic techniques. The following data are representative of this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30d1HH on pyridazine ring
~7.90d1HH on pyridazine ring
4.45q2H-O-CH₂-CH₃
1.40t3H-O-CH₂-CH₃

Note: The exact chemical shifts of the pyridazine protons can vary depending on the solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~164.0C=O (ester)
~155.0 (q)C-CF₃
~135.0C-H (pyridazine)
~125.0C-H (pyridazine)
~122.0 (q)-CF₃
~62.0-O-CH₂-CH₃
~14.0-O-CH₂-CH₃

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Expected [M+H]⁺: 221.05

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present.

  • ~1730 cm⁻¹: Strong C=O stretch (ester)

  • ~1100-1300 cm⁻¹: Strong C-F stretches (trifluoromethyl group)

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]

A particularly fruitful area of research has been the development of pyridazine-based kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ester functional group of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate can be readily converted into an amide, providing a key handle for introducing diverse substituents to explore the chemical space around a target kinase. The trifluoromethyl group often serves to enhance the binding affinity and improve the pharmacokinetic profile of the final drug candidate.

G Start Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Amide Coupling with diverse amines (R-NH2) Step1->Step2 Product Library of Novel Pyridazine Amides Step2->Product Application Screening for Kinase Inhibitory Activity Product->Application

Caption: Drug discovery workflow utilizing the target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.[2]

Conclusion

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a strategically designed chemical building block that offers significant advantages to the medicinal chemist. Its unique combination of a trifluoromethyl group and a pyridazine ester scaffold provides a robust platform for the synthesis of novel and diverse compound libraries. With its demonstrated utility in the development of kinase inhibitors and other potentially therapeutic agents, this molecule is poised to continue playing a vital role in the ongoing quest for new and effective medicines.

References

Sources

An In-depth Technical Guide to Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Pyridazines in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs.[1][2] Its inherent polarity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems make it a versatile building block in drug design.[3] When functionalized with a trifluoromethyl (-CF3) group, the physicochemical and pharmacological properties of the pyridazine core are significantly enhanced. The trifluoromethyl group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides a comprehensive technical overview of a particularly promising compound within this class: ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

This document will delve into the synthetic pathways for obtaining this key intermediate, its detailed characterization, and explore its potential applications in drug discovery, with a focus on its likely role as a kinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is presented in the table below.

PropertyValueSource
IUPAC Name ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate[5]
CAS Number 1192155-06-8[6]
Molecular Formula C₈H₇F₃N₂O₂[7]
Molecular Weight 220.15 g/mol [5]
Appearance Solid[5]
Purity Typically >97%[5]
Predicted XlogP 1.3[7]

Synthesis and Mechanism

A likely synthetic pathway is the construction of the pyridazine ring from a dicarbonyl compound and hydrazine, followed by functionalization. A one-pot, three-component reaction, similar to methodologies reported for structurally related pyridazines, offers an efficient route.[8]

Synthesis_Pathway cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Intermediate1 Trifluoromethylated Dicarbonyl Precursor Target->Intermediate1 Disconnect C-N bonds Intermediate2 Hydrazine Target->Intermediate2 Disconnect C-N bonds StartingMaterial1 Ethyl glyoxalate Dicarbonyl 1,4-Dicarbonyl Intermediate StartingMaterial1->Dicarbonyl StartingMaterial2 Trifluoroacetone derivative StartingMaterial2->Dicarbonyl Product Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Dicarbonyl->Product Hydrazine Hydrazine hydrate Hydrazine->Product

Caption: Retrosynthetic and proposed forward synthesis of the target compound.

Experimental Protocol: A Proposed Three-Component Synthesis

This protocol is adapted from established procedures for the synthesis of substituted pyridazine carboxylates.[8]

Materials:

  • Ethyl glyoxalate

  • A suitable trifluoromethylated carbonyl compound (e.g., 3,3,3-trifluoropropiophenone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Formation of the Dicarbonyl Intermediate (in situ): To a stirred solution of the trifluoromethylated carbonyl compound (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

  • Cyclization: To the mixture from step 1, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

Causality behind Experimental Choices:

  • The use of a one-pot, three-component reaction is advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency.

  • Ethanol is a suitable solvent as it is polar enough to dissolve the reactants and is easily removed.

  • The addition of a catalytic amount of acid can protonate a carbonyl group, making it more electrophilic and facilitating the initial condensation reaction.

Characterization

The structural elucidation of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridazine ring, the quartet for the methylene protons of the ethyl group, and the triplet for the methyl protons of the ethyl group. The chemical shifts of the pyridazine protons will be influenced by the electron-withdrawing trifluoromethyl and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the carbons of the ethyl group.

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

While specific spectral data for this compound is not publicly available, data for structurally similar compounds can provide an estimation of the expected chemical shifts.[9][10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (220.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and potentially cleavage of the pyridazine ring. Predicted mass-to-charge ratios for common adducts are available in public databases.[7]

Applications in Drug Discovery

The unique structural features of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate make it a highly attractive starting point for the development of novel therapeutic agents, particularly in the area of oncology.

Kinase Inhibition: A Promising Therapeutic Avenue

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been identified as a "hinge-binding" motif in numerous kinase inhibitors.[11] The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The trifluoromethyl group can further enhance the binding affinity and selectivity of the inhibitor. Its lipophilic nature can promote favorable interactions within hydrophobic pockets of the active site, while its strong electron-withdrawing properties can influence the electronic environment of the pyridazine ring, modulating its interaction with the kinase.

Kinase_Inhibition cluster_0 Mechanism of Kinase Inhibition Inhibitor Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (or derivative) Kinase Kinase Active Site Inhibitor->Kinase Blocks ATP Binding Hinge Hinge Region Inhibitor->Hinge Hydrogen Bonding ATP ATP ATP->Kinase Binds to

Caption: Proposed mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Considerations

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate serves as an excellent scaffold for SAR studies. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides. This allows for the exploration of different substituents to optimize interactions with the target kinase. The trifluoromethyl group at the 6-position is a key feature, and its replacement with other groups would likely lead to a significant loss of potency.

Conclusion and Future Directions

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a valuable building block for the synthesis of novel, biologically active molecules. Its unique combination of a pyridazine core and a trifluoromethyl group makes it a promising scaffold for the development of kinase inhibitors and other therapeutic agents. Further research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, as well as the comprehensive evaluation of their biological activities against a panel of relevant kinases. The insights gained from such studies will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.

References

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  • Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

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  • Amici, R., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1636-1642. [Link]

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Sources

Commercial Availability & Technical Profile: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

[1]

Executive Summary

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8) has emerged as a high-value heterocyclic building block in modern medicinal chemistry. Its structural utility lies in the pyridazine core —a privileged scaffold for kinase inhibitors and GPCR ligands—combined with a trifluoromethyl (


) group

This guide analyzes the commercial landscape, synthetic accessibility, and quality assurance protocols required to integrate this intermediate into drug discovery pipelines.

Chemical Profile & Significance[1][2]

ParameterSpecification
CAS Number 1192155-06-8
IUPAC Name Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
Molecular Formula

Molecular Weight 220.15 g/mol
Physical State Solid (typically off-white to pale yellow)
Purity Grade Commercial standard: ≥97%
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)

Medicinal Chemistry Utility: The electron-deficient pyridazine ring, reinforced by the strong electron-withdrawing

  • Kinase Inhibitors: Targeting pathways where H-bond acceptor capability is critical.

  • Agrochemicals: Where the

    
     moiety improves environmental stability and membrane permeability.
    

Synthetic Accessibility & Manufacturing Routes

Understanding the synthesis of this molecule is critical for assessing impurity profiles in commercial batches. Two primary routes govern its availability:

Route A: Cyclocondensation (Industrial Scalability)

The classical route involves the condensation of a trifluoromethyl-1,4-dicarbonyl equivalent with hydrazine. This method is preferred for kilogram-scale manufacturing due to lower raw material costs.

  • Key Impurities: Unreacted hydrazine, regioisomeric pyridazines (if the precursor is asymmetric), and hydrolysis byproducts (carboxylic acid).

Route B: Radical Trifluoromethylation (Lab Scale)

For rapid analog generation, late-stage functionalization of ethyl pyridazine-3-carboxylate using radical precursors (e.g., Langlois reagent or Baran’s zinc sulfinate) is utilized.

  • Key Impurities: Mono/di-substituted mixtures, zinc salts, and radical recombination byproducts.

SynthesisRoutescluster_0Route A: Industrial Scalecluster_1Route B: Late-Stage FunctionalizationPrecursor1Ethyl 4,4,4-trifluoro-2-oxobutanoateCoreEthyl 6-(trifluoromethyl)pyridazine-3-carboxylatePrecursor1->CoreCyclocondensation(Ref flux/EtOH)HydrazineHydrazineHydrateHydrazine->CoreRouteB_StartEthyl pyridazine-3-carboxylateRouteB_Start->CoreRadical Substitution(TBHP, DMSO)ReagentZn(SO2CF3)2(Baran's Reagent)Reagent->Core

Figure 1: Comparison of the primary synthetic pathways. Route A is the dominant source of commercial stock.

Commercial Supply Chain Analysis

The market for fluorinated heterocycles is mature. Supply is generally stable, but lead times vary significantly based on scale.

Key Suppliers & Specifications

Data reflects market snapshots as of Q4 2025.

SupplierCatalog SKUPack SizesPurityLead Time (Est.)
Fluorochem F215287100mg - 5g97%Stock (UK/EU)
BLD Pharm BD01083656100mg - 1g97%Stock (Global)
Ambeed AMBH47A84F40Custom95%+2-3 Weeks (USA)
Acros Pharmatech PYR0245mg - kg97%Enquire

Pricing Trends:

  • Research Scale (100mg - 1g): High price-per-gram (~£150 - £200/g).

  • Process Scale (>10g): Prices drop significantly; custom synthesis quotes are recommended for orders >25g.

  • Supply Risk: Moderate. Most suppliers hold small stocks (mg scale). Kilogram quantities typically require a 4-6 week manufacturing lead time via Route A.

Quality Assurance Protocol (The "Trust but Verify" System)

As a Senior Scientist, relying solely on a Certificate of Analysis (CoA) is insufficient for critical path chemistry. The following self-validating protocol ensures the material is fit for purpose.

Critical Analytical Checks
  • 
    -NMR:  The most diagnostic tool. Expect a singlet around -60 to -65 ppm (relative to 
    
    
    ). Any secondary peaks indicate regioisomers or incomplete trifluoromethylation.
  • 
    -NMR:  Verify the ethyl ester quartet/triplet and the two aromatic pyridazine protons (doublets, typically 
    
    
    7.8 - 8.2 ppm).
  • LCMS: Confirm Molecular Ion

    
    . Watch for hydrolysis product (Acid, MW 192) which can occur if stored improperly.
    
QC Decision Workflow

QC_WorkflowStartReceive Material(CAS 1192155-06-8)VisualVisual Inspection(Color/State)Start->VisualLCMSLCMS AnalysisTarget: 221.15 m/zVisual->LCMSPurityCheckPurity > 95%?LCMS->PurityCheckHNMR1H-NMR (DMSO-d6)Check Aromatic RegionPurityCheck->HNMRYesRecrystRecrystallize(EtOH/Heptane)PurityCheck->RecrystNoFNMR19F-NMRVerify Single CF3 PeakHNMR->FNMRPassRELEASE for SynthesisFNMR->PassCleanFailREJECT / PurifyFNMR->FailIsomers DetectedRecryst->LCMS

Figure 2: Standard Operating Procedure (SOP) for incoming goods validation.

References

  • Fluorochem Ltd. (2025). Product Specification: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (F215287). Retrieved from

  • BLD Pharm. (2025). Material Safety Data Sheet: CAS 1192155-06-8.[1] Retrieved from

  • Baran, P. S., et al. (2011). "Innately Radical Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Contextual reference for Route B mechanism).
  • Acros Pharmatech. (2025). Pyridazines Building Blocks Catalog. Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.[1] National Library of Medicine. Retrieved from

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyridazine Moiety in Modern Chemistry

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding. The introduction of a trifluoromethyl (-CF₃) group imparts a profound influence on the molecule's characteristics. This highly electronegative substituent can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate emerges as a particularly valuable building block, offering a reactive handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the strategic introduction of diverse aryl and heteroaryl substituents, paving the way for the rapid generation of compound libraries for screening and lead optimization.

These application notes provide a comprehensive guide to utilizing ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate in Suzuki coupling reactions, addressing the nuances of this electron-deficient heterocyclic system and offering detailed protocols for successful implementation.

Understanding the Reaction Landscape: Key Mechanistic and Practical Considerations

The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[4] However, the specific electronic nature of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate warrants special attention to several key aspects of the reaction design.

The Dual Role of the Pyridazine Ring and the -CF₃ Group

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic generally facilitates the rate-determining oxidative addition step of the Suzuki coupling mechanism, where the palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (assuming a halo-pyridazine starting material).[5] The potent electron-withdrawing nature of the trifluoromethyl group further enhances this effect, making the pyridazine ring highly susceptible to oxidative addition.[2]

While this enhanced reactivity is advantageous for the initial step, the electron-deficient nature of the resulting palladium(II) intermediate can slow down the subsequent transmetalation step with the organoboron reagent.[6] Therefore, the selection of appropriate ligands and bases becomes critical to promote this key bond-forming step and ensure an efficient catalytic turnover.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R' Intermediate Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-R' Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Ar-X Ethyl 3-halo-6-(trifluoromethyl) pyridazine-carboxylate (Ar-X) Ar-X->Oxidative_Addition R-B(OR)2 Organoboron Reagent (R'-B(OR)2) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

A systematic approach to selecting the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity.

Component Recommendation & Rationale Potential Issues & Troubleshooting
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points as they are readily available and versatile Pd(0) and Pd(II) sources, respectively.[4][6]If using a Pd(II) source, ensure complete reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions.
Ligand Bulky, electron-rich phosphine ligands are highly recommended. XPhos , SPhos , or other Buchwald-type ligands can accelerate both oxidative addition and reductive elimination, while also stabilizing the palladium catalyst.[7][8]Less electron-rich ligands like PPh₃ may result in lower yields or require higher reaction temperatures. A ligand screen may be necessary for particularly challenging coupling partners.
Base A moderately strong base is typically required to facilitate the transmetalation step. K₂CO₃ or Cs₂CO₃ are often effective.[9] For base-sensitive substrates, a milder base like K₃PO₄ can be employed.Strong bases may promote unwanted side reactions. The solubility of the base is also a factor; ensure adequate mixing.
Solvent A polar aprotic solvent that can solubilize all reaction components is ideal. A mixture of 1,4-dioxane/water or toluene/water is a common and effective choice.[4][6]Ensure solvents are properly degassed to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.
Boronic Acid/Ester A slight excess (1.1-1.5 equivalents) of the boronic acid or its pinacol ester derivative is generally used to drive the reaction to completion.The quality of the boronic acid is crucial. Impurities can inhibit the catalyst. Consider using highly pure reagents or purifying them before use.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate derivatives. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • Ethyl 3-halo-6-(trifluoromethyl)pyridazine-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add ethyl 3-halo-6-(trifluoromethyl)pyridazine-carboxylate, the arylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.

  • Add the catalyst premix to the reaction vessel, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Step1 1. Combine Reactants & Base (Pyridazine, Boronic Acid, K₂CO₃) in a dry, inert vessel. Step2 2. Prepare Catalyst Premix (Pd₂(dba)₃ + XPhos in Dioxane) Step1->Step2 Step3 3. Add Catalyst & Solvents (Dioxane/Water) to the main vessel. Step2->Step3 Step4 4. Heat and Stir (80-100 °C) Step3->Step4 Step5 5. Monitor Progress (TLC, LC-MS) Step4->Step5 Step6 6. Cool & Dilute (Ethyl Acetate) Step5->Step6 Step7 7. Aqueous Wash (Water, Brine) Step6->Step7 Step8 8. Dry & Concentrate Step7->Step8 Step9 9. Purify (Column Chromatography) Step8->Step9

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be highly effective.[8]

Materials:

  • Ethyl 3-halo-6-(trifluoromethyl)pyridazine-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, aqueous 2M solution)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a microwave-safe reaction vial, combine ethyl 3-halo-6-(trifluoromethyl)pyridazine-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.

  • Add DME and the aqueous Na₂CO₃ solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS after cooling.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure proper degassing of solvents. Use a fresh batch of palladium precursor and ligand. Consider a different ligand/base combination.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Boronic Acid Presence of oxygen.Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere.
Debromination/Dechlorination of Starting Material Unfavorable reaction kinetics.Screen different ligands and bases. Sometimes a weaker base or a more sterically hindered ligand can suppress this side reaction.
Hydrolysis of the Ester Group Prolonged heating in the presence of a strong base and water.Use a milder base such as K₃PO₄. Minimize reaction time and consider using anhydrous conditions if possible.

Conclusion

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a versatile and valuable building block for the synthesis of complex molecules. Successful Suzuki-Miyaura coupling of this substrate hinges on the careful selection of a catalytic system that can overcome the challenges posed by its electron-deficient nature. By employing bulky, electron-rich phosphine ligands and appropriate bases, researchers can effectively harness the reactivity of this scaffold to generate a diverse array of novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of these important transformations.

References

  • Chen, J. J., & Sanford, M. S. (2012). Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. The Journal of organic chemistry, 77(12), 5488–5493.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964.
  • Jain, P., & Kumar, A. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 26(11), 1465-1489.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2), 159-183.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile Synthesis of 6-aryl 5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances, 11(4), 2200-2209.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

Sources

Application Note: Strategic Derivativation of Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the strategic chemical modification of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, a versatile building block for the synthesis of compound libraries aimed at biological screening. The trifluoromethyl-pyridazine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance drug-like characteristics.[1][2][3] We present two primary derivatization pathways focused on the C3-carboxylate handle: (1) saponification followed by parallel amide coupling to introduce a wide array of chemical diversity, and (2) reduction of the ester to a primary alcohol, opening avenues for subsequent functionalization. Detailed, step-by-step protocols, reagent specifications, and characterization guidelines are provided for each key transformation. The overarching goal is to equip researchers in drug discovery with robust methodologies to efficiently generate novel, diverse, and high-quality compound libraries for high-throughput screening (HTS) campaigns.

Introduction: The Privileged Trifluoromethyl-Pyridazine Scaffold

1.1 Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, bioavailability, and binding affinity.[4][5][6] Often used as a bioisostere for a methyl or chloro group, the CF3 moiety can block metabolic oxidation sites and modulate the pKa of nearby functional groups, thereby improving the overall drug-like profile of a lead compound.[7]

1.2 The Pyridazine Heterocycle in Medicinal Chemistry

The pyridazine ring is an attractive heterocycle for drug design, recognized for its unique physicochemical properties.[1][8] It possesses a high dipole moment and dual hydrogen-bonding capacity, which can be critical for target engagement.[1] Furthermore, the pyridazine core can confer favorable properties such as increased aqueous solubility and reduced metabolic clearance compared to a classic phenyl ring, making it a valuable component in the development of novel therapeutics.[1] Pyridazine derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[3][9][10]

1.3 Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate: A Key Building Block

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS 1192155-06-8) combines the beneficial features of both the CF3 group and the pyridazine core.[11] The electron-deficient nature of the pyridazine ring is further enhanced by the potent electron-withdrawing CF3 group, influencing the reactivity of the entire molecule.[8] The ethyl ester at the C3 position serves as a versatile chemical handle, allowing for straightforward and efficient derivatization, making it an ideal starting point for the construction of a diverse chemical library for biological screening.[12]

Synthetic Strategy: A Two-Pronged Approach to Library Generation

The derivatization strategy for ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate primarily leverages the reactivity of the C3-ester functionality. This approach allows for the systematic introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the core scaffold. The overall workflow is depicted below.

G cluster_0 Primary Derivatization Pathways cluster_1 Screening Application A Ethyl 6-(Trifluoromethyl) pyridazine-3-carboxylate B Saponification (Protocol 3.1) A->B Pathway 1 F Ester Reduction (Protocol 3.3) A->F Pathway 2 C 6-(Trifluoromethyl) pyridazine-3-carboxylic Acid B->C D Parallel Amide Coupling (Protocol 3.2) C->D E Amide Library (R-NH-R') D->E I Diverse Compound Library for HTS E->I G (6-(Trifluoromethyl)pyridazin-3-yl)methanol F->G H Further Derivatization (e.g., Etherification) G->H H->I

Caption: Overall derivatization workflow.

2.1 Pathway 1: Derivatization via the C3-Carboxylate Moiety

This pathway is the most direct route to generating a large and diverse library of compounds. It involves two key steps:

  • Saponification: The ethyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This intermediate is often more stable and is the direct precursor for amide bond formation.[13][14]

  • Amide Coupling: The resulting carboxylic acid is coupled with a diverse panel of primary and secondary amines using standard peptide coupling reagents. Amide bonds are highly prevalent in pharmaceuticals, and this strategy allows for the introduction of a vast array of functional groups and structural motifs.[15][16][17]

2.2 Pathway 2: Reduction of the C3-Ester

This alternative pathway expands the structural diversity beyond amides.

  • Ester Reduction: The ethyl ester is reduced to a primary alcohol using a suitable reducing agent. Care must be taken to select conditions that do not affect the pyridazine ring or the trifluoromethyl group.[18]

  • Further Functionalization: The resulting alcohol can be further derivatized through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, providing access to another set of unique analogs.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

3.1 Protocol 1: Saponification of Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate

This protocol describes the basic hydrolysis of the starting ester to its corresponding carboxylic acid, a key intermediate for amide library synthesis.[13][19]

Table 1: Reagents and Materials for Saponification

Reagent/MaterialAmountMoles (mmol)Purpose
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate1.0 g4.54Starting Ester
Methanol (MeOH)20 mL-Solvent
2 M Sodium Hydroxide (NaOH) aq.4.5 mL9.0Base/Reagent
2 M Hydrochloric Acid (HCl) aq.~5 mL (or as needed)-Acidification
Ethyl Acetate (EtOAc)50 mL-Extraction
Brine20 mL-Washing
Anhydrous Sodium Sulfate (Na2SO4)~5 g-Drying Agent

Step-by-Step Methodology:

  • Add ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (1.0 g, 4.54 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the starting material in methanol (20 mL).

  • Add the 2 M NaOH solution (4.5 mL, 9.0 mmol, 2.0 equiv.) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in 20 mL of deionized water.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A white precipitate should form.[20]

  • Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 6-(trifluoromethyl)pyridazine-3-carboxylic acid, can be purified by recrystallization if necessary.

Expected Results & Characterization:

  • Yield: Typically >90%.

  • Appearance: White to off-white solid.

  • LC-MS: A single major peak corresponding to the mass of the carboxylic acid (m/z [M-H]⁻ = 191.0).

  • ¹H NMR: Disappearance of the ethyl ester signals (triplet and quartet) and a broad singlet for the carboxylic acid proton.

3.2 Protocol 2: Parallel Amide Library Synthesis

This protocol outlines a representative amide coupling reaction using HATU, a common and efficient coupling reagent.[17] This procedure can be adapted for parallel synthesis in 96-well plates to rapidly generate a library of amides.

Table 2: Reagents for a Representative Amide Coupling

Reagent/MaterialAmountMoles (mmol)Purpose
6-(Trifluoromethyl)pyridazine-3-carboxylic Acid50 mg0.26Acid
Benzylamine (Example Amine)28 mg (27.5 µL)0.26Amine
HATU118 mg0.31Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)67 mg (90 µL)0.52Base
N,N-Dimethylformamide (DMF), anhydrous2 mL-Solvent

Step-by-Step Methodology:

  • To a 4 mL vial, add 6-(trifluoromethyl)pyridazine-3-carboxylic acid (50 mg, 0.26 mmol) and HATU (118 mg, 0.31 mmol, 1.2 equiv.).

  • Add anhydrous DMF (2 mL) and stir for 5 minutes to allow for pre-activation.

  • Add the amine (e.g., benzylamine, 0.26 mmol, 1.0 equiv.) followed by DIPEA (90 µL, 0.52 mmol, 2.0 equiv.).

  • Seal the vial and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, the crude reaction mixture can be directly purified by preparative HPLC-MS.

Data Presentation: Representative Amide Library

The following table illustrates a small, diverse set of amides that can be synthesized using this protocol, along with their calculated molecular properties.

Table 3: Hypothetical Amide Library Derivatives

Amine Building BlockProduct StructureMolecular Weight ( g/mol )Calculated LogP
CyclopropylamineN-cyclopropyl-6-(trifluoromethyl)pyridazine-3-carboxamide231.181.35
AnilineN-phenyl-6-(trifluoromethyl)pyridazine-3-carboxamide267.222.48
Morpholine(6-(Trifluoromethyl)pyridazin-3-yl)(morpholino)methanone261.210.98
(S)-(-)-1-Phenylethylamine(S)-N-(1-phenylethyl)-6-(trifluoromethyl)pyridazine-3-carboxamide295.272.95

3.3 Protocol 3: Reduction of the Ethyl Ester to a Primary Alcohol

This protocol describes the reduction of the ester to the corresponding alcohol, creating a new point for diversification.

Table 4: Reagents and Materials for Ester Reduction

Reagent/MaterialAmountMoles (mmol)Purpose
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate500 mg2.27Starting Ester
Lithium Borohydride (LiBH4)100 mg4.54Reducing Agent
Tetrahydrofuran (THF), anhydrous15 mL-Solvent
Saturated NH4Cl solution10 mL-Quenching Agent
Ethyl Acetate (EtOAc)30 mL-Extraction

Step-by-Step Methodology:

  • Dissolve ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (500 mg, 2.27 mmol) in anhydrous THF (15 mL) in a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (100 mg, 4.54 mmol, 2.0 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product, (6-(trifluoromethyl)pyridazin-3-yl)methanol, by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Expected Results & Characterization:

  • Yield: 70-85%.

  • Appearance: White solid or colorless oil.

  • LC-MS: A single major peak corresponding to the mass of the alcohol (m/z [M+H]⁺ = 179.0).

  • ¹H NMR: Disappearance of the ethyl ester signals and the appearance of a new singlet/doublet for the CH2OH group and a triplet for the OH proton.

Characterization and Quality Control

For any compound library intended for biological screening, rigorous quality control is essential to ensure the integrity of the screening data.[21]

  • Identity and Structure Confirmation: All final compounds should be characterized by LC-MS to confirm the expected molecular weight and by ¹H NMR to verify the structure.[9][22]

  • Purity Assessment: Purity should be determined for all compounds, typically by LC-MS (UV chromatogram at a specific wavelength, e.g., 254 nm) or High-Performance Liquid Chromatography (HPLC). A purity level of >95% is highly desirable for HTS.[23]

  • Compound Management: Purified compounds should be accurately weighed, dissolved in a suitable solvent (typically DMSO) to a known concentration (e.g., 10 mM), and stored in appropriate plates or vials under controlled conditions (e.g., -20 °C) to prevent degradation.

Application in Biological Screening

The derivatized library of 6-(trifluoromethyl)pyridazine compounds is well-suited for a variety of high-throughput screening campaigns to identify novel bioactive agents.

5.1 Assay Compatibility

The synthesized compounds, typically stored in DMSO, are compatible with a wide range of in vitro biological assays, including:

  • Enzyme inhibition assays (e.g., kinases, proteases)

  • Receptor binding assays

  • Cell-based assays (e.g., cytotoxicity, reporter gene assays)

  • Phenotypic screening[21]

5.2 Example: A Generic Kinase Screening Cascade

The library can be screened to identify novel kinase inhibitors, a major target class in oncology and immunology.

G cluster_0 Screening Funnel A Pyridazine Compound Library (10 mM in DMSO) B Primary HTS: Single-Point Screen @ 10 µM A->B C Inactive Compounds (>50% Inhibition) B->C No D Initial 'Hits' (<50% Inhibition) B->D Yes E Dose-Response Curve: IC50 Determination D->E F Potent Hits (IC50 < 1 µM) E->F G Secondary / Orthogonal Assays (e.g., Cell-based Target Engagement) F->G H Validated Hits for Lead Optimization G->H

Caption: A generic high-throughput screening cascade.

Conclusion

This application note details robust and efficient protocols for the derivatization of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate. By focusing on the versatile C3-ester handle, researchers can readily access large and diverse libraries of novel amide and alcohol derivatives. The combination of the trifluoromethyl group and the pyridazine core provides a privileged scaffold for the discovery of new biologically active compounds. The methodologies and strategies outlined herein are designed to be directly implemented in a drug discovery setting, facilitating the rapid generation of high-quality compound collections for HTS campaigns and accelerating the identification of new therapeutic leads.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Iftime, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics.
  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
  • Fluorochem. (n.d.). Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.
  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
  • Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity.
  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • NIH National Center for Biotechnology Information. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • OperaChem. (2024). Saponification-Typical procedures.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Technology Networks. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • sioc-journal.cn. (n.d.). Synthesis and Bioactivity of 1-Methyl-3-aryl-6-(trifluoromethyl)pyridazin-4(1H)-one Derivatives.
  • Science of Synthesis. (n.d.). Product Class 18: Pyridopyridazines.
  • Cengage. (n.d.). 13 Saponification of Esters.
  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • ACS Publications. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes.
  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
  • YouTube. (2022). 374 BCH3023 Saponification of Esters.
  • BOC Sciences. (n.d.). HTS Compound Library.
  • SciRP.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Research Square. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Harvard University. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.
  • Charles River Laboratories. (n.d.). Compound Libraries.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

Sources

Application of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate as a building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8) is a high-value heterocyclic building block characterized by its bifunctional utility. It combines an electron-deficient pyridazine core —a privileged scaffold in kinase and GPCR ligand design—with a trifluoromethyl (


) group  at the C6 position, which imparts metabolic stability and enhanced lipophilicity. The C3-ester moiety serves as a versatile handle for divergent synthesis, allowing for the rapid generation of amides, hydrazides, and heterocycle-fused derivatives.

This guide details the handling, synthetic utility, and specific protocols for deploying this building block in drug discovery workflows.

Chemical Profile & Handling

PropertySpecification
CAS Number 1192155-06-8
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
Storage 2–8°C under inert atmosphere (

or Ar); Moisture sensitive
Hazard Profile Irritant (H315, H319, H335). Standard PPE required.

Handling Advisory: The pyridazine ring is electron-deficient, making the ester bond susceptible to rapid hydrolysis under basic conditions. Avoid prolonged exposure to atmospheric moisture.

Divergent Synthetic Workflows

The utility of this building block lies in its ability to serve as a "linchpin" for scaffold growing. The following diagram illustrates the primary synthetic pathways available to medicinal chemists.

G Start Ethyl 6-(trifluoromethyl) pyridazine-3-carboxylate Acid Carboxylic Acid (Scaffold Activation) Start->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Acyl Hydrazide (Linker Synthesis) Start->Hydrazide Hydrazine Hydrate (EtOH, Reflux) Alcohol Primary Alcohol (Reduction) Start->Alcohol Reduction (NaBH4/CaCl2 or LiAlH4) Amide Amides (Peptidomimetics) Acid->Amide Amide Coupling (HATU, R-NH2) Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Cyclodehydration (R-COCl or T3P) Ether Ether/Amine (Side Chain) Alcohol->Ether Alkylation (NaH, R-X)

Figure 1: Divergent synthetic pathways from the ethyl ester core.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Objective: To generate the free acid for amide coupling libraries.

Rationale: The electron-withdrawing nature of the


 group and the pyridazine nitrogens makes the ester highly electrophilic. Mild conditions are preferred to prevent decarboxylation or ring degradation.

Reagents:

  • Starting Material (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·

    
    ) (1.5 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)[1]

Procedure:

  • Dissolution: Dissolve ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (1.0 g, 4.54 mmol) in THF (15 mL). Cool to 0°C.

  • Hydrolysis: Add a solution of LiOH·

    
     (286 mg, 6.81 mmol) in water (5 mL) dropwise.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LCMS (typically complete within 1–2 hours).

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with

    
     (2 x 10 mL) to remove unreacted ester.
    
  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate should form.

  • Purification: Extract with EtOAc (3 x 20 mL). Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield Expectation: >90%

    • Note: The acid is stable but should be stored dry.

Protocol B: Synthesis of Acyl Hydrazide Scaffold

Objective: To create a precursor for 1,3,4-oxadiazole or 1,2,4-triazole formation (common bioisosteres for amides).

Rationale: Hydrazine is a potent nucleophile that readily attacks the ester. Ethanol is used as a protic solvent to facilitate the proton transfer steps.

Reagents:

  • Starting Material (1.0 equiv)

  • Hydrazine Hydrate (5.0 equiv, excess to prevent dimer formation)

  • Solvent: Ethanol (Absolute)[2]

Procedure:

  • Setup: Dissolve the ester (500 mg, 2.27 mmol) in absolute EtOH (10 mL).

  • Addition: Add hydrazine hydrate (550 µL, ~11.3 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: LCMS should show conversion to the hydrazide mass (M+1 = 207).

  • Crystallization: Cool the reaction mixture to 0°C. The product often crystallizes directly from the solution.

  • Filtration: Filter the solid, wash with cold EtOH (2 x 5 mL) and

    
     (2 x 5 mL).
    
  • Drying: Vacuum dry at 40°C.

    • Yield Expectation: 80–90%[3]

Protocol C: Minisci-Type C-H Functionalization (Advanced)

Objective: To introduce alkyl groups at the C4/C5 position.

Rationale: The pyridazine ring is electron-deficient, making it a poor substrate for electrophilic aromatic substitution (


) but an excellent substrate for radical nucleophilic substitution (Minisci reaction).

Reagents:

  • Starting Material (1.0 equiv)

  • Alkyl Carboxylic Acid (e.g., Pivalic acid, as radical source) (3.0 equiv)

  • Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Ammonium Persulfate (

    
    ) (2.0 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

Procedure:

  • Dissolution: Dissolve ester (0.5 mmol) and alkyl acid (1.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol) and 
    
    
    
    (1.0 mmol).
  • Reaction: Stir vigorously at 40°C for 12 hours.

  • Mechanism: The alkyl radical generated by oxidative decarboxylation attacks the electron-deficient pyridazine ring (typically at C4 or C5).

  • Workup: Standard extraction with DCM. Purification by column chromatography is required as regioisomers (C4 vs C5) may form.

Case Study: Application in Kinase Inhibitor Design

In the development of inhibitors for ALK5 (TGF-β type I receptor) and SHP2 , the 6-(trifluoromethyl)pyridazine core has been utilized to replace phenyl or pyridine rings.

  • Lipophilicity Modulation: The

    
     group increases logP, improving membrane permeability compared to the non-fluorinated pyridazine.
    
  • Metabolic Shielding: The C6-

    
     blocks metabolic oxidation that typically occurs at the electron-deficient positions of diazines.
    
  • Binding Affinity: The nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.

Reaction Scheme: Synthesis of a Kinase Inhibitor Core

Reaction SM Ethyl 6-(CF3) pyridazine-3-carboxylate Inter Methyl Ester (Optional transesterification) SM->Inter Optimization Prod Acyl Hydrazide (Precursor to Oxadiazole) SM->Prod Direct Hydrazinolysis (Preferred Route) Step1 1. LiOH, THF 2. SOCl2, MeOH Inter->Prod Nucleophilic Attack Step2 Hydrazine

Figure 2: Simplified route to hydrazide precursors for kinase inhibitor scaffolds.

References

  • Synthesis and Reactivity of Pyridazines : Organic Process Research & Development (2017). "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate" (Relevant analog chemistry).

  • Nucleophilic Substitution on Pyridazines : Journal of Organic Chemistry (2009). "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine".

  • Medicinal Chemistry of Trifluoromethyl Groups : MDPI (2022). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry".

  • Commercial Availability & Properties : PubChem Compound Summary. "Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate".[4]

  • Hydrazide Synthesis Protocols : Beilstein Journal of Organic Chemistry (2023). "Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks".

Sources

Application Note: Optimization Strategies for the Amination of Pyridazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization Strategies for the Amination of Pyridazine Esters Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Overview

Pyridazine esters (e.g., methyl 3,6-dichloropyridazine-4-carboxylate) are privileged scaffolds in oncology and CNS drug discovery. However, their dual electrophilic nature presents a unique chemoselectivity challenge. The substrate contains two distinct sites for amination:

  • The Pyridazine Ring (

    
    ):  Displacement of a halogen (typically Cl) by an amine.
    
  • The Ester Moiety (Aminolysis): Nucleophilic acyl substitution to form a carboxamide.

This guide provides controlled protocols to selectively target either the ring (preserving the ester) or the ester (forming the amide), with a focus on regioselectivity and "green" process optimization.

Critical Mechanistic Insights

Regioselectivity in Reactions

In 3,6-dichloropyridazine-4-carboxylates, the ester group at C4 exerts a strong electronic directing effect.

  • C3 Position (Kinetic Product): The C3 carbon is adjacent to the ring nitrogen (N2) and ortho to the electron-withdrawing ester. This "combined activation" makes C3 significantly more electrophilic.

  • C6 Position (Thermodynamic/Minor Product): The C6 carbon is meta to the ester and less activated, though still susceptible to attack due to the adjacent N1.

Rule of Thumb: Under standard kinetic conditions, nucleophilic attack occurs preferentially at C3 .

Chemoselectivity (Ester vs. Ring)
  • To Retain the Ester: Use non-nucleophilic bases (DIPEA,

    
    ) and aprotic solvents (THF, MeCN, DMF). Avoid primary alcohols at high temperatures to prevent transesterification.
    
  • To Aminate the Ester: Requires specific activation (e.g., TBD catalysis or

    
    ) or high temperatures with excess amine in protic solvents.
    

Decision Logic & Workflow

AminationWorkflow Start Substrate: Pyridazine Ester (Halogenated) Goal Define Target Start->Goal Ring Ring Amination (Retain Ester) Goal->Ring Target Cl Ester Ester Aminolysis (Form Amide) Goal->Ester Target COOMe Method1 Method A: SNAr (Reactive Amines) Ring->Method1 Alkyl Amines Method2 Method B: Pd-Catalysis (Unreactive Amines) Ring->Method2 Anilines/Steric Bulk Method3 Method C: TBD Catalysis (Green/Mild) Ester->Method3 Standard Method4 Method D: AlMe3 Mediated (Weinreb Type) Ester->Method4 Weak Nucleophiles

Figure 1: Decision matrix for selecting the appropriate amination protocol based on substrate reactivity and target chemotype.

Experimental Protocols

Module A: Ring Functionalization (Retaining the Ester)
Protocol 1: Regioselective

(Standard)

Objective: Synthesis of methyl 3-(alkylamino)-6-chloropyridazine-4-carboxylate. Scope: Primary and secondary alkyl amines.

Reagents:

  • Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv)

  • Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF (Tetrahydrofuran) or MeCN (Acetonitrile)

Procedure:

  • Dissolution: Dissolve the pyridazine ester in THF (0.2 M concentration) in a round-bottom flask.

  • Addition: Cool to 0°C. Add DIPEA followed by the slow addition of the amine to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: If conversion is slow, heat to 50°C. Avoid refluxing in alcohols to prevent transesterification.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C3-substituted product usually elutes first (less polar than bis-substituted byproducts).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling with unreactive anilines or when


 yields are poor.
Key Constraint:  Use weak bases to prevent ester hydrolysis.

Reagents:

  • Substrate (1.0 equiv)

  • Aniline/Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos (for anilines) or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) — Crucial: Avoid NaOtBu (causes ester cleavage).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

  • Inertion: Charge a reaction vial with Pd source, Ligand, and Base.[3] Purge with Argon/Nitrogen.[4]

  • Addition: Add solvent (degassed), pyridazine substrate, and amine.

  • Heating: Seal and heat to 80–100°C for 12–18 hours.

  • Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Module B: Ester Functionalization (Aminolysis)
Protocol 3: TBD-Catalyzed Aminolysis (Green Method)

Objective: Direct conversion of the pyridazine ester to a carboxamide without affecting the chloro-substituents (unless heat is excessive). Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

Reagents:

  • Pyridazine ester (1.0 equiv)[1][2]

  • Amine (1.2–1.5 equiv)

  • TBD (0.1–0.3 equiv)

  • Solvent: MeCN or Toluene (can be solvent-free for liquid amines).

Procedure:

  • Mix: Combine ester, amine, and TBD in a sealed tube.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If no reaction, heat to 60°C.

  • Workup: The reaction is often clean enough to simply evaporate and recrystallize.[4] If TBD remains, wash with dilute HCl (rapidly, to avoid hydrolysis) or filter through a short silica plug.

Data Summary & Troubleshooting

VariableConditionOutcome / Observation
Solvent (SNAr) Methanol/EthanolRisk: Transesterification (Methyl

Ethyl ester). Use only if ester matches solvent.
Solvent (SNAr) THF / MeCNRecommended. Excellent solubility, no side reactions.
Base (SNAr)

/

Good for phenols/thiols. Can be heterogeneous (slow).
Base (SNAr) DIPEA /

Standard. Homogeneous, fast rates.
Regioselectivity 0°C vs. RefluxLower temp favors mono-substitution at C3. High temp leads to bis-substitution (C3 & C6).
Hydrolysis Aqueous WorkupPyridazine esters hydrolyze easily at pH > 10. Keep workup neutral/mildly acidic.

Visualizing Regioselectivity

Regioselectivity Substrate Methyl 3,6-dichloropyridazine- 4-carboxylate C3 C3 Position (Ortho to Ester) Substrate->C3 Activated by N2 + Ester (EWG) C6 C6 Position (Meta to Ester) Substrate->C6 Activated by N1 only Product3 Major Product (3-amino-6-chloro) C3->Product3 Product6 Minor Product (6-amino-3-chloro) C6->Product6

Figure 2: Electronic activation map explaining the preference for C3 substitution.

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.[3]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • General

    
     Methodology: 
    
    • Title: Nucleophilic Arom

      
      ) in Drug Discovery.[5]
      
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • TBD Catalyzed Aminolysis

    • Title: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
    • Source: Organic Letters (ACS)
    • URL:[Link]

  • Palladium Catalyzed Amination (Buchwald-Hartwig)

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides.[6]

    • Source: Wiley Analytical Science
    • URL:[Link]

  • Safety & Handling of Chloropyridazines

    • Title: 3,6-Dichloropyridazine Compound Summary.
    • Source: PubChem (NIH)
    • URL:[Link]

Sources

Application Note: High-Purity Isolation of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate presents a unique chromatographic challenge that sits at the intersection of high polarity (diazine ring) and high lipophilicity (trifluoromethyl group).[1] This molecule is a critical building block in medicinal chemistry, often serving as a scaffold for JNK1 inhibitors and other bioactive agents [1].

The Core Challenge: The electron-withdrawing nature of the trifluoromethyl (


) group and the ester moiety significantly reduces the electron density of the pyridazine ring. While this suppresses the basicity of the ring nitrogens (reducing silanol tailing), it renders the ester bond highly susceptible to hydrolysis under basic or even neutral aqueous conditions. Furthermore, the "sticky" nature of the 

group can lead to broad peaks on standard C18 phases if the mobile phase organic strength is not optimized.

This protocol details a self-validating reversed-phase HPLC workflow designed to maximize recovery while strictly limiting on-column hydrolysis.[1] We utilize an acidic mobile phase system to maintain the protonated/neutral state of the analyte and ensure sharp peak shape.

Physicochemical Profile & Separation Strategy[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful separation. The


 group dominates the retention behavior, acting as a "lipophilic anchor" on the stationary phase.
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 220.15 g/mol Suitable for UV and MS detection (ESI+).[1]
LogP ~1.8 - 2.2Moderately lipophilic; requires high % Organic (ACN) for elution.[1]
pKa (Ring N) < 1.0 (Predicted)The ring is very weakly basic due to EWGs (

, Ester).[1]
Stability pH sensitiveCritical: Unstable at pH > 7.[1] Rapid hydrolysis to carboxylic acid.[1]
UV Max ~250-260 nmStrong absorbance due to conjugated aromatic system.[1]
Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping.[1] The hydrophobic interaction with the

    
     group is the dominant retention mechanism.
    
  • Orthogonal Choice: Pentafluorophenyl (PFP) .[1] If impurities co-elute on C18, a PFP column offers unique selectivity via

    
    -
    
    
    
    and F-F interactions, often separating the target from non-fluorinated byproducts [2].

Analytical Method (QC & Scouting)

Before preparative scale-up, an analytical method must be established to assess purity and impurity profile.[1]

Equipment: HPLC/UHPLC with DAD or PDA detector.

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is vital;

    
     retention is temp-sensitive).
    
  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Gradient Table (Scouting)[1]
Time (min)% B (ACN)Event
0.0010Equilibration
1.0010Injection / Hold
10.0090Linear Gradient
12.0090Wash
12.1010Re-equilibration
15.0010End

Success Criteria: The target peak should elute between 6.5 – 8.0 minutes. If the peak is split, check sample solvent compatibility (avoid pure DMSO if injecting large volumes).[1]

Preparative Purification Protocol

This section details the scale-up process. The loading capacity is calculated based on the resolution (


) observed in the analytical run.
Step 1: Sample Preparation
  • Solvent: Dissolve crude material in 50:50 Water:Acetonitrile .

    • Why? Dissolving in 100% DMSO or DMF can cause "solvent breakthrough," where the strong solvent carries the analyte down the column, ruining separation.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove precipitated oligomers.[1]

Step 2: Preparative Run Conditions
  • Column: Prep C18, 21.2 x 150 mm, 5 µm (e.g., Waters XBridge or Phenomenex Luna).[1]

  • Flow Rate: 20 mL/min.[1]

  • Mobile Phase: Same as analytical (0.1% Formic Acid is preferred over TFA to allow for easier evaporation/lyophilization).

Step 3: Focused Gradient Calculation

To maximize resolution and throughput, convert the linear scouting gradient into a "Focused Gradient" around the elution point.

  • Assume elution at 60% B in scouting run.

  • Start: 40% B (Hold 1 min).

  • Ramp: 40% to 70% B over 12 minutes.[1]

  • Wash: 95% B.[1]

Step 4: Fraction Collection & Post-Processing

CRITICAL SAFETY NOTE: The ethyl ester is prone to hydrolysis.

  • Trigger: Collect based on UV threshold (slope + level).

  • Immediate Action: Do not leave fractions in aqueous acidic solution overnight.

  • Drying:

    • Preferred: Flash freeze and lyophilize (freeze-dry).[1]

    • Alternative: Rotovap at < 35°C. Azeotrope with ethanol if water removal is difficult.[1]

Visualized Workflows

Diagram 1: Method Development Logic

This decision tree guides the scientist through the optimization process, specifically addressing the fluorinated nature of the analyte.

MethodDev Start Crude Mixture (Ethyl 6-(CF3)pyridazine-3-carboxylate) Scouting Run Scouting Gradient (5-95% B, C18 Column, Acidic pH) Start->Scouting CheckRes Check Resolution (Rs) Scouting->CheckRes Decision Rs > 1.5? CheckRes->Decision ScaleUp Calculate Loading Proceed to Prep Decision->ScaleUp Yes Optimize Optimization Required Decision->Optimize No ImpurityType Impurity Type? Optimize->ImpurityType No PolarImp Early Eluting (Hydrolysis Product/Acid) ImpurityType->PolarImp Polar CoEluting Co-eluting Non-Polar (Defluoro/Starting Mat) ImpurityType->CoEluting Lipophilic Action1 Flatten Initial Gradient (Hold at 10-20% B) PolarImp->Action1 Action2 Switch to PFP Column (Leverage F-F Interactions) CoEluting->Action2 Action1->Scouting Action2->Scouting

Caption: Logic flow for optimizing the separation of fluorinated pyridazines, highlighting the switch to PFP phases for difficult non-polar impurities.

Diagram 2: Purification & Stability Workflow

This diagram emphasizes the critical post-collection steps required to prevent ester hydrolysis.

Purification Crude Crude Sample Prep Dissolve in 1:1 H2O:ACN Filter 0.22um Crude->Prep Inject Inject on Prep HPLC (Focused Gradient) Prep->Inject Detect UV Detection (254 nm) Inject->Detect Collect Fraction Collection Detect->Collect QC QC Analysis (Purity Check) Collect->QC Decision Pure? QC->Decision Decision->Prep No (Re-inject) Process RAPID PROCESSING (Prevent Hydrolysis) Decision->Process Yes Dry Lyophilization (Best for stability) Process->Dry Store Store -20°C Desiccated Dry->Store

Caption: Preparative workflow emphasizing rapid solvent removal to maintain ester integrity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction or Column Overload.1.[1] Ensure mobile phase pH < 3.0.2.[1] Reduce injection volume.3. Switch to a "High pH" stable C18 (e.g., XBridge) and run at pH 9 (Warning: High risk of ester hydrolysis, use only if necessary and rapid).[1]
Split Peaks Solvent mismatch.The sample solvent is too strong (e.g., 100% DMSO).[1] Dilute sample with water or mobile phase A until it is 50% aqueous.[1]
"Ghost" Peak (RT ~2-3 min) Hydrolysis on column.[1]The ester is hydrolyzing to the acid. Lower the column temperature to 20°C and ensure the mobile phase is fresh.
Low Recovery Precipitation or degradation.[1][2]Check solubility of the fraction.[2] The

group decreases water solubility; fractions may precipitate if ACN evaporates. Keep fractions cool.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 52987966, Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate. Retrieved January 30, 2026 from [Link][1]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Retrieved from [Link]

  • Bickler, J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Hydrazinyl-Pyridazines from Ethyl Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, cytotoxic, and anti-hypertensive properties.[1][2] The introduction of a hydrazinyl moiety onto the pyridazine ring further enhances its utility as a versatile synthetic intermediate, enabling the construction of more complex heterocyclic systems like triazoles and pyrazoles.[3] This guide provides a comprehensive overview of a primary synthetic route to hydrazinyl-pyridazines, focusing on the robust and widely-used method of converting ethyl pyridazine-carboxylate precursors via reaction with hydrazine hydrate. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and emphasize the critical safety considerations required when handling hydrazine derivatives.

Foundational Principles: The Chemical Transformation

The core of this synthesis lies in the nucleophilic acyl substitution reaction between an ethyl pyridazine-carboxylate and hydrazine. The lone pair of electrons on a nitrogen atom of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a classical and highly efficient method for the formation of carbohydrazides.[3][4]

Mechanism Insight: The reaction is typically conducted in a protic solvent, such as ethanol, which can facilitate the proton transfers involved in the tetrahedral intermediate's formation and collapse. The reaction is driven to completion by the formation of the stable amide-like carbohydrazide bond and the liberation of ethanol as a byproduct. Often, an excess of hydrazine hydrate is employed to maximize the conversion of the starting ester.

Mechanism start Ethyl Pyridazine- carboxylate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack hydrazine + Hydrazine (H2N-NH2) hydrazine->intermediate product Hydrazinyl-pyridazine (Carbohydrazide) intermediate->product Elimination of Ethoxy Group byproduct + Ethanol intermediate->byproduct

Caption: General reaction pathway for hydrazinyl-pyridazine synthesis.

Safety First: Handling Hydrazine Hydrate

WARNING: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[5][6] Both acute and chronic exposure must be strictly avoided. All handling must be performed within a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][7]

  • Engineering Controls: All operations involving the opening, transferring, or reacting of hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[5]

  • Spill & Waste Management: Have a spill kit ready. Neutralize minor spills and contaminated glassware with a dilute solution of hydrogen peroxide (5-10%).[7] Collect all hydrazine-containing waste in a clearly labeled, dedicated hazardous waste container. Keep hydrazine waste separate from oxidizing agents to prevent vigorous or explosive reactions.[7]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[6][9]

Experimental Protocols

This section outlines a general, two-step procedure starting from a 1,4-dicarbonyl compound to first synthesize the ethyl pyridazine-carboxylate intermediate, followed by its conversion to the target hydrazinyl-pyridazine.

Protocol 1: Synthesis of Ethyl 6-Aryl-pyridazine-4-carboxylate

This protocol is adapted from general methods for forming pyridazine rings from 1,4-dicarbonyl compounds.[10][11][12] The starting material is a γ-ketoester, which serves as the 1,4-dicarbonyl equivalent.

Materials:

  • Ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Glacial Acetic Acid or Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) in a suitable solvent like glacial acetic acid or absolute ethanol (approx. 10-20 mL per gram of ketoester).

  • Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl pyridazine-carboxylate derivative.

Protocol 2: Synthesis of 6-Aryl-pyridazine-4-carbohydrazide

This is the core transformation, converting the stable ethyl ester into the reactive hydrazinyl moiety.[14]

Materials:

  • Ethyl 6-aryl-pyridazine-4-carboxylate (from Protocol 1, 1.0 eq)

  • Hydrazine hydrate (80-99% solution, 2.5-5.0 eq)

  • Absolute Ethanol

Procedure:

  • Suspend or dissolve the ethyl 6-aryl-pyridazine-4-carboxylate (1.0 eq) in absolute ethanol (20-30 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (e.g., 3 equivalents) to the mixture.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. The reaction time can vary from 2 to 8 hours.[3][14]

  • The reaction progress should be monitored by TLC until the starting ester spot is completely consumed.

  • Often, the product carbohydrazide will begin to precipitate from the hot ethanol solution.

  • After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the final hydrazinyl-pyridazine product in a vacuum oven. The product is often of high purity and may not require further purification.

Workflow start Start: Ethyl Pyridazine-carboxylate dissolve Dissolve/Suspend in Ethanol start->dissolve add_hydrazine Add Excess Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux (2-8h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp, then Ice Bath monitor->cool Complete filtrate Vacuum Filtrate cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: Hydrazinyl-pyridazine dry->product

Caption: Experimental workflow for converting an ester to a hydrazide.

Data & Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

Table 1: Typical Reaction Parameters
ParameterProtocol 1 (Ring Formation)Protocol 2 (Hydrazide Formation)Rationale / Causality
Key Reagents γ-ketoester, Hydrazine HydrateEthyl Pyridazine-carboxylate, Hydrazine HydrateHydrazine provides the N-N unit for the heterocycle and the nucleophile for the ester-to-hydrazide conversion.
Stoichiometry ~1.2 eq Hydrazine>2.5 eq HydrazineA slight excess in P1 ensures full cyclization. A larger excess in P2 drives the substitution equilibrium toward the product.
Solvent Acetic Acid / EthanolEthanolAcetic acid can catalyze imine formation in P1. Ethanol is an excellent choice for P2 as it dissolves the ester and allows the product to precipitate upon cooling.[3]
Temperature Reflux (80-120 °C)Reflux (~78 °C)Elevated temperatures are required to overcome the activation energy for both the cyclocondensation and the nucleophilic acyl substitution reactions.
Typical Yield 70-90%80-95%Both reactions are generally high-yielding and efficient transformations.
Expected Analytical Data
  • Infrared (IR) Spectroscopy:

    • Ester (Starting Material): Strong C=O stretch around 1720-1740 cm⁻¹.

    • Hydrazide (Product): Disappearance of the ester C=O peak. Appearance of an amide C=O stretch (1630-1680 cm⁻¹) and N-H stretches (two bands in the 3200-3400 cm⁻¹ region).

  • ¹H NMR Spectroscopy:

    • Ester: Characteristic signals for the ethyl group (a quartet around 4.1-4.4 ppm and a triplet around 1.2-1.4 ppm).

    • Hydrazide: Disappearance of the ethyl group signals. Appearance of new, broad, D₂O-exchangeable signals for the -NH-NH₂ protons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the final hydrazinyl-pyridazine product.

References

  • Vertex AI Search, retrieved February 12, 2026.
  • Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. [Link]

  • Arkema. (2012).
  • Environmental Health & Safety, University of New Mexico. hydrazine-sop1.docx.
  • Fisher Scientific. (2015).
  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • National Center for Biotechnology Information.
  • Google Patents. (2020). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
  • Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • El-Sayed, W. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2083-2100. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • MIDDE SRIDHAR CHEMISTRY. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Kassab, S. O., et al.
  • Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis.
  • ResearchGate. (2013).
  • Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry.
  • Google Patents. (2015). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.
  • Wikipedia. Pyridazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate .

This guide is structured to troubleshoot the two most common synthetic routes:

  • Route A (Recommended): Palladium-Catalyzed Carbonylation of 3-chloro-6-(trifluoromethyl)pyridazine.[1]

  • Route B (Alternative): Radical Trifluoromethylation of ethyl pyridazine-3-carboxylate (Minisci-type).

Executive Summary: Why is this synthesis difficult?

The synthesis of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate presents a "perfect storm" of electronic challenges. The pyridazine core is already electron-deficient ($ \pi $-deficient); the addition of a strong electron-withdrawing group (EWG) like


 at position 6 makes the ring highly susceptible to nucleophilic attack and ring degradation.[1]

Primary Yield Killers:

  • Volatility: The target molecule (MW ~220 g/mol ) is moderately volatile.[2] Significant product loss often occurs during high-vacuum drying.[1][2]

  • Catalyst Deactivation (Route A): The pyridazine nitrogens are excellent ligands and can displace phosphines on Palladium, leading to catalyst death (Pd black precipitation).

  • Regioselectivity (Route B): Radical addition often results in mixtures of mono-, di-, and wrong-position isomers.[1]

Route A: Pd-Catalyzed Carbonylation (The "Gold Standard")

Substrate: 3-chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2) Reagents: Pd catalyst, Ligand, CO source, Ethanol, Base.[1]

This route is preferred for its regiochemical precision but often suffers from stalled conversion.[2]

Diagnostic Workflow

Use the following decision tree to identify your specific failure mode.

Carbonylation_Troubleshooting Start Problem: Low Yield in Carbonylation Check_TLC Check TLC/LCMS of Crude Start->Check_TLC SM_Remains Starting Material Remains (Incomplete Conversion) Check_TLC->SM_Remains Product_Gone SM Consumed, but No/Low Product Check_TLC->Product_Gone Pd_Black Did Pd Black precipitate? SM_Remains->Pd_Black Yes Yes Pd_Black->Yes Yes No No Pd_Black->No No Hydrolysis Issue: Product Hydrolysis (Ester -> Acid) Product_Gone->Hydrolysis Volatility Issue: Product Evaporation during Workup Product_Gone->Volatility Ligand_Issue Issue: Catalyst Poisoning Pyridazine N-coordination Fix_Ligand Fix: Switch to Bidentate Ligand (dppf or dppp) Ligand_Issue->Fix_Ligand Pressure_Issue Issue: CO Starvation or Slow Insertion Fix_Pressure Fix: Increase CO Pressure (10-20 bar) Pressure_Issue->Fix_Pressure Fix_Workup Fix: Avoid High Vac Check Aqueous Layer Hydrolysis->Fix_Workup Volatility->Fix_Workup Yes->Ligand_Issue No->Pressure_Issue

Figure 1: Diagnostic logic for carbonylation failures. Green nodes indicate validated solutions.

Troubleshooting Guide: Carbonylation
SymptomRoot CauseTechnical Solution
Pd Black Formation Catalyst Poisoning. The pyridazine nitrogens coordinate to the Pd center, displacing monodentate ligands (like $ \text{PPh}_3 $).[1]Use Bidentate Ligands. Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dppp .[1] The "bite angle" of dppf makes it resistant to displacement by the pyridazine nitrogen.[2] Recommended:

(2 mol%) + dppf (3 mol%).
Stalled Reaction (<50% Conv.) Slow Oxidative Addition. The electron-poor ring makes the C-Cl bond strong, but the main issue is often CO insertion kinetics.Increase Temperature & Pressure. Standard balloons (1 atm) are often insufficient.[2] Use an autoclave at 5-10 bar CO and 80-100°C . Note: If avoiding CO gas, use phenyl formate as a CO surrogate [1].[2][3]
Product Missing after Workup Volatility. The product sublimes/evaporates.[2]Control Drying. Do NOT use high vacuum (<10 mbar) for extended periods or heat during rotary evaporation.[2] Validation: Check the receiver flask solvent trap for the product.
Acidic Impurity Detected Hydrolysis. The electron-deficient ester hydrolyzes rapidly in the presence of water and base.[1]Anhydrous Conditions. Ensure ethanol is dry.[2] Use a mild base like Triethylamine (

)
instead of inorganic bases (

) which can generate hydroxide if wet.

Optimized Protocol (Route A):

  • Vessel: Stainless steel autoclave (or heavy-walled pressure tube).[1][2]

  • Charge: 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq),

    
     (2 mol%), dppf (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous Ethanol (0.2 M concentration).

  • Gas: Pressurize with CO (10 bar).

  • Conditions: Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite. Concentrate at <30°C . Purify via flash chromatography (Hex/EtOAc).[2]

Route B: Radical Trifluoromethylation (Minisci)

Substrate: Ethyl pyridazine-3-carboxylate.[1] Reagents: Langlois Reagent (


), TBHP (oxidant).

This route is attractive due to cheap reagents but is notorious for low yields (20-40%) due to poor regioselectivity.[1]

Mechanism & Failure Points

The reaction relies on the generation of electrophilic


 radicals. The pyridazine ring is protonated to activate it, making it nucleophilic toward the radical.[2]

Key Failure: Regioselectivity The radical can attack positions 4, 5, or 6.[2] While position 6 is electronically favored in protonated pyridazines, position 4/5 attack is a common side reaction.[2]

Troubleshooting Guide: Minisci Reaction
SymptomRoot CauseTechnical Solution
Complex Mixture (Many spots) Over-alkylation. The product is still reactive and can accept a second

group.[1]
Phase Addition. Do not add the oxidant (TBHP) all at once.[2] Add it dropwise over 2 hours to keep radical concentration low relative to the substrate.[2]
Low Conversion Poor Radical Generation. Two-Phase System. Use a DCM/Water biphasic system.[1][2] The Langlois reagent is water-soluble; the substrate is organic.[1] Efficient stirring is critical.[2]
Wrong Regioisomer pH Control. The regioselectivity depends on the protonation state of the pyridazine.Acidify. Ensure the reaction is acidic (add TFA or dilute

). The protonated N-heterocycle directs the nucleophilic radical to the 6-position (alpha to nitrogen).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use 3,6-dichloropyridazine as a starting material? A: Yes, but not directly to the final product in one step. You would first need to perform a mono-substitution (e.g., lithiation/exchange or partial reduction) which is difficult to control. It is significantly more efficient to purchase 3-chloro-6-(trifluoromethyl)pyridazine (CAS 258506-68-2) or synthesize it via the reaction of 3,6-dichloropyridazine with


 or similar nucleophilic trifluoromethylating agents, though these reagents are expensive.[1]

Q2: My product yield is 30% and I see a carboxylic acid peak in NMR. What happened? A: You suffered hydrolysis during workup.[2] The electron-withdrawing


 group activates the ester carbonyl, making it hyper-electrophilic.[1]
  • Fix: Do not use aqueous basic washes (like

    
    ) if the contact time is long.[2] Neutralize carefully. If possible, perform a non-aqueous workup (filter salts, concentrate).
    

Q3: Can I use a CO surrogate instead of a gas cylinder? A: Yes. Phenyl formate or 2,4,6-trichlorophenyl formate can be used with


 to generate CO in situ [1]. This is excellent for small-scale (mg) optimization but requires careful handling of the phenol byproduct during purification.

Q4: Is the product stable on silica gel? A: Generally yes, but prolonged exposure can cause hydrolysis.[2] Use a fast gradient (e.g., 0-30% EtOAc in Hexanes) and do not leave the compound on the column overnight.

References

  • Fujihara, T., et al. (2012).[2] "Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl Esters and Derivatives." Organic Syntheses, 89, 443.[2]

  • Ye, Y., & Sanford, M. S. (2012).[2] "Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I." Journal of the American Chemical Society, 134(22), 9034-9037. (Context on CF3 radical reactivity).

  • Maes, B. U., et al. (2003).[2] "Carbonylation of heteroaromatic chlorides." Tetrahedron, 59(19), 3393-3401. (General protocol for pyridazine carbonylation).

  • Sigma-Aldrich. "Product Specification: 3-Chloro-6-(trifluoromethyl)pyridazine."[1]

Sources

Technical Support Center: Synthesis of Trifluoromethylated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Functionalization Support Hub. Current Status: Operational Topic: Troubleshooting Side Reactions in Trifluoromethylated Pyridazine Synthesis Support Level: Senior Application Scientist

Executive Summary: Why This Chemistry Fails

Pyridazines are electron-deficient diazines. Introducing a trifluoromethyl (


) group—which is itself strongly electron-withdrawing—creates a unique set of synthetic challenges. The two primary failure modes stem from an electronic mismatch  in radical additions and regiochemical ambiguity  in cyclocondensation.

This guide addresses the three most common synthetic routes:

  • Late-Stage Radical Functionalization (Minisci-type)

  • De Novo Cyclocondensation

  • Metal-Mediated Cross-Coupling

Diagnostic & Troubleshooting Modules

Module A: Radical Trifluoromethylation (Minisci-Type)

Primary Reagents: Sodium trifluoromethanesulfinate (Langlois' Reagent,


), TBHP/Persulfate, or Photoredox catalysts.
Issue 1: "I am observing low conversion or complete recovery of starting material."
  • Diagnosis: Electronic Mismatch.

    • The Science: The

      
       radical (
      
      
      
      ) is electrophilic . The pyridazine ring is electron-deficient .[1][2] Unlike standard Minisci reactions where nucleophilic alkyl radicals attack the electron-poor ring,
      
      
      is repelled by the pyridazine's low electron density.
  • Troubleshooting Protocol:

    • Check pH: Do not acidify strongly. While acid activates the ring for nucleophilic radicals, it protonates the nitrogens, making the ring even more electron-deficient and deactivating it toward the electrophilic

      
      .
      
    • Solvent Switch: Switch from biphasic DCM/Water to DMSO . DMSO acts not just as a solvent but can stabilize radical intermediates and alter the hydrogen-atom transfer (HAT) thermodynamics.

    • Temperature: Increase temperature to 50-70°C. The activation barrier for electrophilic radical addition to electron-poor arenes is high.

Issue 2: "I am getting a mixture of regioisomers (C3 vs. C4)."
  • Diagnosis: Competing Directing Effects. [3]

    • The Science:

      • C4/C5 Attack: Favored by the electrophilic

        
         radical because these positions are relatively more electron-rich than C3/C6.
        
      • C3/C6 Attack: Favored by orbital control (LUMO coefficient at C3 is high) and if any protonation occurs (Minisci rule).

  • Troubleshooting Protocol:

    • To favor C4/C5 (Beta): Run under neutral conditions.

    • To favor C3/C6 (Alpha): This is difficult with

      
      . Consider blocking C4/C5 or using a nucleophilic radical source (e.g., 
      
      
      
      ) followed by functional group manipulation, rather than direct trifluoromethylation.
Issue 3: "The reaction yields bis- and tris-trifluoromethylated products."
  • Diagnosis: Product Activation.

    • The Science: Paradoxically, while

      
       is electron-withdrawing, the radical intermediate formed after the first addition can be prone to further radical trapping if the radical flux is too high.
      
  • Solution:

    • Stepwise Addition: Add the oxidant (TBHP) and Langlois' reagent portion-wise over 2-4 hours.

    • Stoichiometry: Reduce reagent equivalents from 3.0 equiv to 1.5 equiv and accept lower conversion to save material.

Module B: De Novo Cyclocondensation

Primary Reagents: Hydrazine (


) + Trifluoromethylated 1,3-dicarbonyl equivalents.
Issue: "I cannot control the regioselectivity of the hydrazine attack."
  • Diagnosis: Hard/Soft Acid-Base Mismatch.

    • The Science: When condensing a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), the hydrazine

      
       groups have different nucleophilicities, and the carbonyls have different electrophilicities.
      
    • The

      
       group makes the adjacent carbonyl (C3) harder and more electrophilic, but also prone to hydration (gem-diol formation).
      
  • Troubleshooting Protocol:

    • Table 1: Regiocontrol in Cyclocondensation

VariableConditionOutcomeMechanism
Solvent Ethanol (Protic)Mixed IsomersSolvation masks electronic differences.
Solvent Acetic AcidFavors 5-

Acid activates the ketone over the ester.
Reagent MethylhydrazineMixtureSteric bulk is insufficient to direct attack.
Reagent ArylhydrazineHigh SelectivitySteric clash directs

to the least hindered carbonyl.
Module C: Metal-Mediated Cross-Coupling

Primary Reagents:


 species (in situ generated from Ruppert-Prakash reagent 

).
Issue: "My aryl halide is being reduced (Hydrodehalogenation) instead of trifluoromethylated."
  • Diagnosis: Proton Source Contamination.

    • The Science:

      
       species are extremely sensitive to moisture. In the presence of water, the 
      
      
      
      anion acts as a base/nucleophile toward H+, and the resulting Cu-H species can reduce the aryl halide.
  • Troubleshooting Protocol:

    • Drying: Flame-dry all glassware. Use molecular sieves (3Å) in the solvent for 24h prior to use.

    • "Black Reaction": If the reaction turns black immediately, your Cu catalyst has disproportionated. Ensure the ligand (e.g., Phenanthroline) is added before the

      
      .
      

Visual Troubleshooting Pathways

Diagram 1: The Radical Decision Matrix

This flowchart helps you navigate the failure modes of the Minisci-type reaction.

Minisci_Troubleshooting Start Problem: Radical Trifluoromethylation Failed Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Check_Mix Is it a Mixture of Isomers? Check_SM->Check_Mix No (Product formed) SM_Yes Yes: Electronic Mismatch Check_SM->SM_Yes Yes Check_Multi Is it Over-Alkylated (Bis/Tris)? Check_Mix->Check_Multi No Action_Mix Action: Check C3 vs C4 preference. CF3 is Electrophilic -> Prefers C4/C5. Block C4/C5 if C3 is desired. Check_Mix->Action_Mix Yes Action_Multi Action: Reduce Reagent Loading (1.5 eq) Add Oxidant Dropwise Check_Multi->Action_Multi Yes Action_SM Action: Switch Solvent to DMSO Remove Acid Additives Increase Temp >50°C SM_Yes->Action_SM SM_No No: Decomposition

Caption: Decision tree for troubleshooting Langlois-reagent mediated trifluoromethylation of pyridazines.

Standard Operating Procedures (SOPs)

Protocol: Innate Trifluoromethylation using Langlois' Reagent

Best for: Late-stage functionalization of complex pyridazines.

Reagents:

  • Substrate: Pyridazine derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (

    
    , 3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DMSO (0.2 M concentration)

Step-by-Step:

  • Setup: To a 1-dram vial equipped with a magnetic stir bar, add the Pyridazine substrate and

    
    .
    
  • Solvation: Add DMSO. Note: Do not use degassed solvents; trace oxygen can sometimes assist the radical chain, though Argon sparging is safer for reproducibility.

  • Initiation: Add TBHP dropwise at room temperature.

  • Reaction: Seal the vial and heat to 50 °C for 12–24 hours.

    • Checkpoint: The solution often turns slightly yellow. If it turns dark brown/black rapidly, decomposition is occurring—lower the temperature.

  • Workup: Dilute with Ethyl Acetate, wash 3x with saturated

    
     (to remove sulfinic acid byproducts) and 1x with Brine.
    
  • Purification: Silica gel chromatography. Note: Trifluoromethylated products are often much less polar than the starting material.

Frequently Asked Questions (FAQ)

Q: Why does my reaction work on Pyridine but fail on Pyridazine? A: Pyridazine is significantly more electron-deficient than pyridine (two nitrogens withdraw density). The electrophilic


 radical struggles to attack the highly deactivated ring. You must push the thermodynamics using higher temperatures or more stable radical precursors (like Zinc sulfinates/Baran's reagents).

Q: Can I use photoredox catalysis instead of thermal conditions? A: Yes. Photoredox (e.g., using


) allows for milder generation of the 

radical. However, the addition step to the pyridazine ring is still the rate-determining step governed by electronics. Photoredox solves the radical generation problem, not the substrate addition problem.

Q: How do I separate the regioisomers? A:


 groups significantly alter the dipole moment.
  • C4-substituted: Often less polar, elutes first in Hex/EtOAc.

  • C3-substituted: Often more polar due to interaction with the adjacent Nitrogen lone pair.

  • Tip: Use Fluorinated Silica Gel if standard separation fails, or try C18 Reverse Phase HPLC.

References

  • Langlois' Reagent Original Methodology: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[4] Tetrahedron Letters, 1991.

  • Baran's Diversinates (Sulfinate Salts): Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature, 2012. (Foundational work on heterocycle radical functionalization).

  • Regioselectivity in Minisci Reactions: Dunnton, J., et al. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[5][6] Med.[5][6][7][8][9][10] Chem. Commun., 2011.[6]

  • Pyridazine Synthesis via Cyclocondensation: Fizer, B., et al. "Regioselective Synthesis of Trifluoromethylated Pyridazines." Current Organic Chemistry.

Sources

Technical Support Center: Hydrolysis of Ethyl Pyridazine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because a "routine" ester hydrolysis on a pyridazine-3-carboxylate scaffold has resulted in low yields, black tars, or a missing product.

The Core Challenge: While ester hydrolysis is typically trivial, the pyridazine-3-carboxylate system is deceptive. The electron-deficient 1,2-diazine ring renders the adjacent C3-carboxylate extremely sensitive. Two primary failure modes distinguish this substrate from standard phenyl or alkyl esters:

  • Nucleophilic Ring Attack: The pyridazine ring is highly electrophilic.[1][2] Strong hydroxide bases can attack the ring carbons (C4/C5) rather than the ester carbonyl, leading to ring-opening and polymerization (tar).

  • Spontaneous Decarboxylation: Upon hydrolysis, the resulting pyridazine-3-carboxylic acid is prone to thermal decarboxylation, driven by the stability of the resulting ylide-like intermediate or simply by the electron-withdrawing nature of the adjacent nitrogens.[1]

This guide provides a tiered approach to hydrolysis, moving from standard protocols to specialized "rescue" methodologies.[1]

Module 1: Standard Optimization (The "Happy Path")

For robust substrates, Lithium Hydroxide (LiOH) is superior to NaOH or KOH due to its lower basicity and better solubility in THF mixtures.

Protocol A: Controlled LiOH Hydrolysis

Use this as your starting point for stable substrates.[1]

Reagents:

  • Ethyl pyridazine-3-carboxylate (1.0 equiv)

  • LiOH[1]·H₂O (1.2 – 1.5 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ester in THF and cool to 0°C (ice bath).

  • Addition: Add the LiOH (dissolved in the minimum amount of water) dropwise. Crucial: Keep the internal temperature below 5°C during addition.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via LC-MS (Acidic mobile phase).[1]

    • Note: TLC is unreliable for zwitterionic acids; they often streak or stay at the baseline.[1]

  • Completion: If starting material remains after 1 hour, allow to warm to Room Temperature (RT) only if necessary.

  • Quench: Carefully adjust pH to ~3-4 (the isoelectric point) using 1M HCl or Citric Acid. Do not use strong mineral acids (conc.[1] HCl) or heat.

Data Table: Base Comparison
BaseSolvent SystemTemp LimitRisk ProfileRecommendation
LiOH THF/H₂O (3:1)25°CLowPrimary Choice. Good balance of reactivity and mildness.[1]
NaOH MeOH/H₂O0°CHighAggressive.[1] High risk of nucleophilic ring attack (black tar).[1]
KOTMS Anhydrous THF25°CVery LowPremium Choice. Best for acid-sensitive or water-soluble products.[1]
HCl (aq) Water/DioxaneRefluxCriticalAvoid. High probability of decarboxylation and hydrazine formation.[1]

Module 2: Troubleshooting & Failure Analysis

Visualizing the Failure Modes

The diagram below illustrates the decision logic and the chemical risks associated with this specific scaffold.

PyridazineHydrolysis Start Start: Ethyl Pyridazine-3-carboxylate Cond_LiOH Standard: LiOH / THF / H2O Start->Cond_LiOH Check_LCMS Check LCMS @ 1 hr Cond_LiOH->Check_LCMS Success Product: Pyridazine-3-COOH Check_LCMS->Success Clean Conversion Fail_Tar Failure: Black Tar/Complex Mix Check_LCMS->Fail_Tar Nucleophilic Attack (Ring Opening) Fail_Decarb Failure: Product M-44 (Decarboxylation) Check_LCMS->Fail_Decarb Thermal Instability Action_Tar Switch to Enzyme (PLE) or KOTMS Fail_Tar->Action_Tar Action_Decarb Avoid Heat / Lyophilize directly Fail_Decarb->Action_Decarb

Figure 1: Decision tree for hydrolysis optimization and failure analysis.

FAQ: Troubleshooting Specific Issues

Q1: My reaction turned black, and I see no product by LCMS. What happened?

  • Diagnosis: You likely triggered a nucleophilic aromatic substitution (

    
    ) or ring-opening polymerization.[1] The hydroxide ion (
    
    
    
    ) attacked the electron-deficient pyridazine ring (likely C4 or C5) instead of the ester carbonyl.[1]
  • Solution: Switch to anhydrous hydrolysis (See Module 3, Protocol B) or use a biocatalytic approach (Pig Liver Esterase) to avoid high concentrations of strong nucleophiles.

Q2: I see the product mass during the reaction, but it disappears after rotary evaporation.

  • Diagnosis: Thermal Decarboxylation. Pyridazine-3-carboxylic acids are notoriously unstable to heat, especially in their protonated form. The heating bath of your rotovap (40-50°C) provides enough energy to drive the loss of

    
    .[1]
    
  • Solution:

    • Do not heat. Keep all workup steps at RT or below.

    • Lyophilize (Freeze Dry). Instead of using a rotovap, freeze the aqueous reaction mixture and sublime the water/solvent.[1] This is the safest isolation method.[1]

Q3: My product is water-soluble and won't extract into EtOAc/DCM.

  • Diagnosis: The product is a zwitterion .[1] The basic ring nitrogens and the acidic carboxylate create a highly polar species that prefers the aqueous phase.[1]

  • Solution:

    • Method A (Precipitation): Adjust the aqueous layer carefully to pH 3-4.[1] If the solid precipitates, filter it.[1]

    • Method B (Desalting): Load the aqueous mixture onto a Diaion HP-20 or C18 reverse-phase column.[1] Wash with water (to remove salts/LiCl) and elute the product with MeOH/Water.[1]

Module 3: Advanced Protocols (The "Rescue" Methods)

If LiOH fails, use these methods. They are more expensive but offer higher chemoselectivity.[1]

Protocol B: Anhydrous Hydrolysis (KOTMS)

Best for substrates sensitive to water or nucleophilic attack.[1]

Mechanism: Potassium Trimethylsilanolate (KOTMS) acts as a source of anhydrous "oxide" that attacks the silyl group and the ester, cleaving the ester bond without generating free hydroxide ions, thus sparing the pyridazine ring.[1]

Step-by-Step:

  • Dissolve Ethyl pyridazine-3-carboxylate in anhydrous THF (0.1 M).

  • Add KOTMS (1.1 equiv) as a solid in one portion at RT.[1]

  • Stir for 2–4 hours. A precipitate (the potassium salt of the acid) often forms.[1]

  • Workup:

    • Dilute with dry Et₂O or Hexanes to maximize precipitation.[1]

    • Filter the solid under nitrogen.[1]

    • Optional: If the free acid is required, dissolve the salt in minimum cold water, acidify to pH 3 with 1M Citric acid, and lyophilize.

Protocol C: Enzymatic Hydrolysis

Best for ultra-sensitive substrates prone to decomposition.[1]

Reagents:

  • Pig Liver Esterase (PLE) (immobilized or powder)

  • Phosphate Buffer (pH 7.0)

Step-by-Step:

  • Suspend the ester in Phosphate Buffer (pH 7.0). Add a small amount of DMSO (up to 5%) if solubility is poor.[1]

  • Add PLE (10–20 mg per mmol of substrate).

  • Stir gently at 25°C .

  • Monitor pH; as the acid forms, the pH will drop.[1] Maintain pH 7.0 by automatic titration or periodic addition of dilute NaOH.[1]

  • Isolation: Filter off the enzyme. Acidify the filtrate to pH 3-4 and lyophilize.

References

  • Standard Hydrolysis & Stability

    • Journal of Medicinal Chemistry.[1] "Optimization of Pyridazine Scaffolds." (General reference to scaffold instability).

    • MDPI. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Nucleophilic Susceptibility

    • Stack Exchange / Chemistry.[1] "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" (Analogous mechanism for pyridazine ring instability).

  • KOTMS Methodology

    • ResearchGate.[1] "How can I hydrolyze an ester on a pyridine ring...?" (Discussion on using KOTMS for sensitive heterocyclic esters).

  • Zwitterion Isolation

    • Liberty University Thesis.[1] "Synthesis and Characterization of Unique Pyridazines." (Details on isolation and physical properties of pyridazine derivatives).

Sources

Technical Support Center: Purification of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

[1]

Ticket ID: PUR-ET-CF3-PYR-001 Subject: Troubleshooting Isolation, Yield Loss, and Purity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a deceptive intermediate.[1][2] While structurally simple, the combination of a basic pyridazine nitrogen, a labile ethyl ester, and a lipophilic trifluoromethyl group creates a "Goldilocks" zone of purification challenges.[1][3] Users frequently report low recovery yields (due to volatility/sublimation), oiling out (due to persistent regioisomers), and streaking on silica (due to nitrogen-silanol interactions).[1][3]

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatographic Separation (The "Streaking" Issue)

Problem Diagnosis:

  • Symptom: The compound elutes as a broad tailing band on TLC/Column, contaminating adjacent fractions.[1][2][3]

  • Root Cause: The pyridazine nitrogens (N1/N2) are weak hydrogen bond acceptors but sufficiently basic to interact with acidic silanol groups (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) on standard silica gel.[2]
    
  • Solution: Deactivation of the stationary phase.

Optimized Mobile Phase Protocol

Do not use standard Hexane/Ethyl Acetate without modification.[1][2][3]

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Primary Solvent95-98%
Methanol (MeOH) Polar Modifier1-5%
Triethylamine (TEA) Silanol Blocker 0.5 - 1.0% (Critical)

Step-by-Step Procedure:

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.[1][2] This saturates the active silanol sites.[1][2][3]

  • Loading: Dissolve the crude residue in a minimum volume of DCM. Do not use DMF or DMSO as loading solvents, as they will cause immediate band broadening.[1][2]

  • Elution: Run an isocratic elution. The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     group increases lipophilicity, so the compound often elutes faster than non-fluorinated analogues.[2][3]
    
  • Detection: UV visualization at 254 nm is strong.[1][2][3] Use ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     stain to differentiate non-aromatic impurities.[2]
    
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Expert Insight: If you observe a "double spot" on TLC that merges upon standing, this is likely not an impurity but the equilibrium between the free base and a trace salt form (e.g., hydrochloride from workup).[2][3] Washing the crude organic layer with saturated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 prior to chromatography resolves this.[2][3]

Module 2: The "Disappearing Yield" (Volatility & Stability)[1][3]

Problem Diagnosis:

  • Symptom: High purity by TLC, but mass recovery is 30-50% lower than theoretical yield after drying.

  • Root Cause: Small fluorinated heteroaromatics possess surprisingly high vapor pressures.[1][2][3] The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     group reduces intermolecular Van der Waals forces, making the solid sublimable under high vacuum.[2][3]
    
Volatility Management Protocol

1. Evaporation Rules:

  • Bath Temperature: Never exceed

    
    .
    
  • Vacuum Pressure: Do not use a high-vacuum manifold (< 1 mbar) for overnight drying. Use a diaphragm pump (10–20 mbar) for short durations only.

2. Hydrolysis Prevention: The ethyl ester at position 3 is electronically activated by the electron-withdrawing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

123
  • Avoid: Strong hydroxide washes (NaOH/KOH).[1][2][3]

  • Use: Buffered washes (Phosphate buffer pH 7.0 or dilute ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Storage: Store under Argon at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Moisture will slowly convert the ester to the carboxylic acid (white precipitate).[2]
    

Module 3: Purification Workflow Visualization

The following decision tree outlines the logical path for purifying crude reaction mixtures, specifically addressing the separation of the desired 3,6-isomer from common regioisomers (e.g., 4- or 5-substituted byproducts common in radical Minisci reactions).

PurificationStrategyStartCrude Reaction MixtureTLCTLC Analysis(DCM:MeOH 95:5)Start->TLCStatePhysical State CheckTLC->StateAssess ComplexitySolidSolid PrecipitateState->SolidMajor Spot DominantOilViscous Oil/GumState->OilComplex MixtureRecrystRecrystallization(Heptane/EtOAc)Solid->RecrystFlashFlash Chromatography(Buffered Silica)Oil->FlashPurityCheckCheck 19F NMRRecryst->PurityCheckFlash->PurityCheckSuccessPure Product(White Solid)PurityCheck->SuccessSingle F peak (-62 ppm)FailRegioisomer MixPurityCheck->FailMultiple F peaksFail->FlashRepurify with C18

Caption: Decision matrix for isolating ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate based on crude physical state and impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil, but the literature says it should be a solid (m.p. ~130-140°C). Why? A: This "false oil" state is caused by trace solvent retention (specifically DCM or EtOAc) disrupting the crystal lattice, or the presence of the regioisomer (often a liquid).[1][3]

  • Validation: Run a ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     NMR.[2][3][4] The desired 6-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    isomer typically appears as a singlet around
    
    
    to
    
    
    ppm.[2] Regioisomers will appear shifted by 1-2 ppm.[1][2] If the spectrum is clean, dissolve in minimal diethyl ether and add pentane to force precipitation.[1][2]

Q2: Can I use Alumina instead of Silica? A: Yes, and it is often better.[1][2] Neutral Alumina (Activity Grade III) reduces the "streaking" caused by the pyridazine nitrogens without requiring amine modifiers.[1][2] However, Alumina has lower loading capacity than silica.[1][2]

Q3: I see a new impurity appear after leaving the compound in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 overnight.A:

23123
  • Fix: Always filter ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     through a small plug of basic alumina or 
    
    
    before dissolving this compound for NMR.[2][3]

References

  • Synthesis and Chromatography:Synthesis of Trifluoromethylated Spiroisoxazolones. The protocol details silica gel purification (200-300 mesh) using Petroleum Ether/EtOAc systems for similar trifluoromethyl-pyridazine cores.

  • Physical Properties & Handling:Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Safety Data. Highlights the solid state and hazard classifications (H302, H315) relevant to handling.

  • Regioisomer Separation:Synthesis and screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazoles. Discusses the recrystallization techniques (Isopropanol)

    • Fluorine NMR Validation:Assessing the Bioisosterism of the Trifluoromethyl Group. Provides context on

      
       NMR shifts for 
      
      
      groups on heteroaromatics (approx -60 to -65 ppm range).

      Technical Support Center: Regioselectivity in Pyridazine Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of pyridazine scaffolds. Pyridazines are a vital class of nitrogen-containing heterocycles, frequently found in pharmaceuticals and agrochemicals.[1][2][3] Their unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capability, make them attractive for drug design.[4] However, achieving the desired substitution pattern (regioisomer) can be a significant synthetic challenge.

      This document provides in-depth, field-proven insights into troubleshooting common issues and strategically planning for regioselective outcomes.

      Frequently Asked Questions (FAQs)

      Q1: What are the primary factors that control regioselectivity in pyridazine synthesis?

      A1: Regioselectivity is principally governed by a combination of electronic and steric effects inherent to the substrates, as well as the reaction mechanism.

      • Electronic Effects: The electron density distribution in both reacting partners is crucial. In cycloaddition reactions, this is often explained by Frontier Molecular Orbital (FMO) theory. For instance, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich species and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient species dictates the regiochemical outcome.[5] The alignment of atoms with the largest orbital coefficients leads to the major regioisomer.[5][6]

      • Steric Hindrance: Bulky substituents on the reactants can prevent certain orientations of approach, thereby favoring the formation of the less sterically hindered regioisomer. This is a common consideration in both cycloaddition and condensation reactions.[1]

      • Reaction Mechanism: The pathway of the reaction (e.g., concerted cycloaddition, stepwise condensation) fundamentally influences which bonds are formed and in what sequence, directly impacting the final arrangement of substituents.

      Q2: Which synthetic routes are most common for preparing pyridazines, and how is regioselectivity addressed in each?

      A2: The two most prevalent strategies are the condensation of 1,4-dicarbonyl compounds with hydrazine and [4+2] cycloaddition reactions.

      • 1,4-Dicarbonyl Condensation: This is a classical and widely used method.[7][8] When an unsymmetrical 1,4-dicarbonyl compound reacts with hydrazine, a mixture of regioisomers is possible. Regioselectivity is controlled by the differential reactivity of the two carbonyl groups. Factors like steric hindrance around one carbonyl or electronic activation/deactivation by adjacent groups can direct the initial nucleophilic attack of hydrazine to one site over the other.

      • [4+2] Cycloaddition (Diels-Alder Type): This is a powerful method for constructing the pyridazine ring. A common variant is the inverse-electron-demand Aza-Diels-Alder reaction, where an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an alkyne or enamine).[1][5] Regioselectivity is highly dependent on the electronic nature and position of substituents on both the diene and dienophile.[5]

      Troubleshooting Guide: Common Regioselectivity Issues

      This section addresses specific problems you might encounter in the lab.

      Problem 1: My reaction of an unsymmetrical 1,4-diketone with hydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor one product?

      • Likely Cause: The two carbonyl groups in your diketone have very similar steric and electronic environments, leading to non-selective nucleophilic attack by hydrazine.

      • Solutions & Protocol:

        • Modify Electronic Environment: Introduce a temporary directing group. For example, if your diketone has an enolizable proton, you can form a silyl enol ether at one carbonyl to differentiate it from the other.

        • Change Hydrazine Reagent: Switch from hydrazine hydrate to a substituted hydrazine (e.g., phenylhydrazine or a hydrazine with a removable protecting group). The steric bulk of the substituent can force the initial condensation to occur at the less hindered carbonyl. The substituent can be removed in a later step.

        • Lewis Acid Catalysis: The use of a Lewis acid can selectively coordinate to one carbonyl, making it more electrophilic. The choice of Lewis acid is critical and requires screening.

          • Experimental Protocol (Lewis Acid Screening):

            • To a solution of the 1,4-diketone (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane or Toluene, 0.1 M), add the selected Lewis acid (0.1 - 1.1 eq, e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) at -78 °C under an inert atmosphere (N₂ or Ar).

            • Stir for 15-30 minutes to allow for coordination.

            • Slowly add a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent.

            • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

            • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

            • Extract the product with an organic solvent, dry, and concentrate.

            • Analyze the crude product ratio by ¹H NMR or LC-MS to determine the effect of the Lewis acid on regioselectivity.

      Problem 2: My inverse-electron-demand Diels-Alder reaction between a substituted tetrazine and an unsymmetrical alkyne is not regioselective. How can I improve it?

      • Likely Cause: The electronic differences between the two ends of your alkyne are insufficient to strongly direct the cycloaddition. The frontier molecular orbital coefficients at the two alkyne carbons may be very similar.

      • Solutions & Causality:

        • Enhance Electronic Asymmetry: The key is to maximize the electronic polarization of the dienophile. Replace a simple alkyl or aryl substituent on the alkyne with a group that has a strong electronic effect.

          • Electron-Donating Groups (EDGs): An ether (-OR), amine (-NR₂), or silyl group will make the alkyne more electron-rich and can strongly direct the regioselectivity. Ynamines are particularly effective dienophiles.[9]

          • Electron-Withdrawing Groups (EWGs): An ester (-CO₂R) or sulfonyl (-SO₂R) group can also enforce selectivity, though the opposite regioisomer may be favored compared to an EDG. Alkynyl sulfides have been shown to provide excellent regioselectivity.[10][9]

        • Solvent Effects: The solvent can influence the transition state. Highly polar or hydrogen-bond-donating solvents, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to enhance reaction rates and sometimes improve regioselectivity in tetrazine ligations.[5]

        • Lewis Acid Mediation: For certain dienophiles, a Lewis acid can coordinate to a functional group, altering the electronic distribution and enhancing regiocontrol.[11]

      • Data-Driven Decision Making:

      Dienophile Substituent (R in R-C≡C-H)Electronic EffectExpected Outcome
      -OCH₃Strong EDGHigh regioselectivity
      -N(CH₃)₂Very Strong EDGExcellent regioselectivity[9]
      -SPhModerate EDGHigh regioselectivity[10][9]
      -CH₃Weak EDGPoor to moderate selectivity
      -CO₂EtEWGCan provide good selectivity

      Key Synthetic Strategy: Inverse-Electron-Demand Aza-Diels-Alder Reaction

      This is one of the most reliable and modern methods for achieving high regioselectivity. The reaction involves an electron-deficient "aza-diene" (e.g., 1,2,4,5-tetrazine or 1,2,3-triazine) and an electron-rich dienophile.[1][10] The reaction proceeds via a cycloaddition followed by a retro-Diels-Alder elimination of a small molecule (e.g., N₂).

      Workflow & Mechanism

      IEDDA_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Diene Electron-Deficient Diene (e.g., Tetrazine) Cycloaddition [4+2] Cycloaddition (Regiodetermining Step) Diene->Cycloaddition Dienophile Electron-Rich Unsymmetrical Dienophile Dienophile->Cycloaddition Elimination N₂ Elimination (Aromatization) Cycloaddition->Elimination Unstable Intermediate Major Major Regioisomer Elimination->Major Favored Pathway Minor Minor Regioisomer Elimination->Minor Disfavored Pathway

      Caption: Workflow for regioselective pyridazine synthesis via IEDDA.

      Controlling Regioselectivity in IEDDA Reactions

      The regiochemical outcome is determined by the alignment of the frontier orbitals of the diene and dienophile.

      FMO_Interaction cluster_diene Diene (Tetrazine) cluster_dienophile Dienophile (Ynamine: R₂N-Cα≡Cβ-R') cluster_interaction Favored Transition State lumo_diene LUMO (Large coefficient at C3/C6) TS Major Product Precursor (C3-Cβ and C6-Cα bonding) lumo_diene->TS homo_dienophile HOMO (Large coefficient at Cβ) homo_dienophile->TS HOMO-LUMO Interaction

      Caption: FMO control in the IEDDA reaction of a tetrazine with an ynamine.

      In the case of a 3-substituted tetrazine reacting with an ynamine (R₂N-Cα≡Cβ-R'), the nitrogen atom of the ynamine strongly polarizes the π-system, leading to a much larger HOMO coefficient on the β-carbon (Cβ). The LUMO of the tetrazine has its largest coefficients on the ring carbons (C3 and C6). The favored transition state arises from the alignment that matches the largest coefficients, leading to bond formation between C3 of the tetrazine and Cβ of the ynamine.

      References

      • Chourasiya, S. S., Kathuria, D., Wani, A. A., & Bharatam, P. V. (2019). Azines: synthesis, structure, electronic structure and their applications. Organic & Biomolecular Chemistry, 17(39), 8486-8521. [Link]

      • ER Publications. (n.d.). A Historical Perspective on the Structure, Synthesis, and Use of Azines. [Link]

      • Chourasiya, S. S., Kathuria, D., Wani, A. A., & Bharatam, P. V. (2019). Azines: synthesis, structure, electronic structure and their applications. Semantic Scholar. [Link]

      • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

      • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

      • ACS Publications. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews. [Link]

      • Chourasiya, S. S., Kathuria, D., Wani, A. A., & Bharatam, P. V. (2019). Azines: synthesis, structure, electronic structure and their applications. RSC Publishing. [Link]

      • PubMed. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. [Link]

      • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

      • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

      • PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. [Link]

      • PubMed Central. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. [Link]

      • Scilit. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

      • RSC Publishing. (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. [Link]

      • ElectronicsAndBooks. (n.d.). Synthesis of regiospecifically polysubstituted pyridazinones. [Link]

      • RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

      • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

      • ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]

      • PubMed. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. [Link]

      • RSC Publishing. (2024). ORGANIC CHEMISTRY. [Link]

      • Sci-Hub. (1988). Regioselectivity in the 1,3‐dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides with dimethyl acetylenedicarboxylate and methyl propiolate. [Link]

      • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

      • ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. [Link]

      • ACS Publications. (n.d.). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

      • YouTube. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. [Link]

      • ResearchGate. (2025). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine | Request PDF. [Link]

      • PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

      • ResearchGate. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

      • RSC Publishing. (n.d.). Chemo-, regio-, and stereoselectivity in 1,3-dipolar cycloaddition of piperine with nitrones. A cycloadditive route to aminoalcohols. [Link]

      • ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. [Link]

      • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

      • YouTube. (2019). regioselectivity in the Diels-Alder reaction. [Link]

      • Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. [Link]

      • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

      Sources

      Technical Support Center: Purification of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

      Author: BenchChem Technical Support Team. Date: February 2026

      The following technical guide serves as a specialized support resource for researchers and process chemists working with Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8).

      This guide addresses the specific purification challenges associated with this fluorinated heteroaromatic building block, particularly focusing on impurities derived from its most common synthetic routes: Palladium-catalyzed carbonylation of 3-chloro-6-(trifluoromethyl)pyridazine and cyclization methodologies.

      Impurity Profile & Diagnostic Overview

      Before initiating purification, identify the likely contaminants based on your synthetic route.

      Impurity TypeOriginDiagnostic Signal (LCMS/NMR)Removal Strategy
      Hydrolyzed Acid Hydrolysis of ester (storage/reaction)Mass [M-H]⁻ 191; Broad OH peak >10 ppmProtocol A (Base Wash)
      Starting Halide Unreacted 3-chloro-6-(CF3)pyridazineMass [M+H]⁺ ~182/184 (Cl pattern)Protocol C (Recrystallization)
      Palladium (Pd) Catalyst residue (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)Color (Dark/Brown), XRF detectionProtocol B (Scavenging)
      Regioisomers Cyclization byproduct (if not carbonylation)Close retention time, split NMR signalsProtocol D (Chromatography)
      Troubleshooting Guide (Q&A)
      Q1: My product has a persistent dark brown/black color even after a standard workup. How do I remove this?

      Diagnosis: This indicates residual Palladium (Pd) species, common if the compound was synthesized via carbonylation of the chloro-precursor. Pd residues can catalyze side reactions in downstream steps and are toxic. Solution: Standard silica plugs are often insufficient for complexed Pd. You must use a Thiol-functionalized silica scavenger or activated charcoal.

      • Action: See Protocol B (Metal Scavenging) below.

      Q2: LC-MS shows a peak at m/z 191 (negative mode) alongside my product (m/z 221). What is it?

      Diagnosis: This is 6-(trifluoromethyl)pyridazine-3-carboxylic acid . The ethyl ester is susceptible to hydrolysis under basic conditions or prolonged storage in wet solvents. Solution: The acid is much more polar and acidic than the ester.

      • Action: Dissolve the crude material in Ethyl Acetate (EtOAc) and wash with 5% NaHCO₃ (aq) . The acid will partition into the aqueous layer as the sodium salt. (See Protocol A ).

      Q3: I cannot separate the unreacted 3-chloro-6-(trifluoromethyl)pyridazine starting material using flash chromatography.

      Diagnosis: The lipophilicity of the chloro-starting material and the ethyl ester product is similar, leading to overlapping spots on TLC/columns. Solution: Exploiting solubility differences is more effective than polarity here.

      • Action: Use Recrystallization (Protocol C) . The ester often crystallizes more readily from heptane/ethanol mixtures, while the halo-precursor remains in the mother liquor. Alternatively, chemically tag the chloride (e.g., reaction with a scavenger amine) if yield loss is acceptable, though recrystallization is preferred.

      Detailed Purification Protocols
      Protocol A: Acid Impurity Removal (Bicarbonate Wash)

      Use this as the first step for crude mixtures.

      • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram).

      • Wash: Add an equal volume of saturated aqueous NaHCO₃ .

      • Extraction: Shake vigorously for 2 minutes. Allow layers to separate.

      • Verification: Check the aqueous layer pH; it should be ~8-9. If acidic, repeat wash.

      • Drying: Collect the organic layer, dry over anhydrous Na₂SO₄ , filter, and concentrate.

      Protocol B: Palladium Removal (Scavenging)

      Required for material synthesized via Pd-carbonylation.

      • Selection: Use SiliaMetS® Thiol or activated charcoal (Darco KB).

      • Solvent System: Dissolve the compound in THF or EtOAc (Pd scavenging is slow in DCM).

      • Treatment:

        • Solid Scavenger: Add 5-10 wt% of scavenger relative to the crude mass.

        • Temperature: Heat to 50°C for 4-12 hours with vigorous stirring.

      • Filtration: Filter hot through a pad of Celite to remove the scavenger.

      • Analysis: Check Pd levels via ICP-MS or visual inspection (color should improve from dark brown to pale yellow/off-white).

      Protocol C: Recrystallization (Final Polish)

      Best for removing non-polar starting materials and achieving >99% purity.

      • Solvent Choice: Heptane/Ethanol (9:1) or Heptane/EtOAc .

      • Dissolution: Heat the solvent mixture to reflux. Add the crude solid slowly until just dissolved.

      • Cooling: Remove from heat and allow to cool slowly to room temperature.

        • Tip: If oiling out occurs, seed with a pure crystal or scratch the glass.

      • Crystallization: Cool further to 0-4°C (ice bath) for 1 hour.

      • Collection: Filter the crystals and wash with cold Heptane .

      • Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove solvent residues.

      Process Visualization

      The following workflow illustrates the logical sequence for purifying a crude mixture containing Pd, Acid, and Starting Material.

      PurificationWorkflow Crude Crude Mixture (Ester, Acid, Halide, Pd) Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash with sat. NaHCO3 Dissolve->BaseWash OrgLayer Organic Layer (Ester, Halide, Pd) BaseWash->OrgLayer Separation AqLayer Aqueous Layer (Discard Acid Salt) BaseWash->AqLayer Scavenger Add Thiol-Silica / Charcoal (50°C, 4h) OrgLayer->Scavenger Pd Removal Filter Filter through Celite Scavenger->Filter Recryst Recrystallization (Heptane/EtOH) Filter->Recryst Concentrate & Solvent Swap Pure Pure Ethyl 6-(trifluoromethyl) pyridazine-3-carboxylate Recryst->Pure Crystals MotherLiq Mother Liquor (Enriched in Halide) Recryst->MotherLiq Filtrate

      Caption: Integrated purification workflow targeting Acid (NaHCO3 wash), Palladium (Scavenger), and Halide impurities (Recrystallization).

      References
      • Synthesis and Intermediates

        • Title: Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)
        • Source: Organic Process Research & Development (ACS).
        • URL:[Link]

      • Palladium Removal Strategies

        • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
        • Source: Organic Process Research & Development.[1]

        • URL:[Link]

      • Compound Data & Properties

        • Title: Ethyl 6-(trifluoromethyl)
        • Source: PubChem.
        • URL:[Link]

      • General Pyridazine Synthesis

        • Title: Synthesis of pyridazines (General methodologies including carbonylation and cycliz
        • Source: Organic Chemistry Portal.
        • URL:[Link]

      Sources

      Validation & Comparative

      A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: In the landscape of pharmaceutical development and novel material science, the precise characterization of heterocyclic compounds is paramount. Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate stands as a significant scaffold in medicinal chemistry, largely due to the unique electronic properties conferred by the trifluoromethyl group and the pyridazine core.[1][2] Mass spectrometry (MS) is an indispensable tool for the structural verification, purity assessment, and quantification of such molecules. This guide provides an in-depth, comparative analysis of mass spectrometry approaches for this specific analyte, drawing upon foundational principles of fragmentation and ionization to empower researchers in their analytical endeavors.

      I. Molecular and Spectrometric Profile

      Before delving into fragmentation, establishing the fundamental properties of the analyte is crucial. Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate has a molecular formula of C₈H₇F₃N₂O₂ and a monoisotopic mass of 220.0460 Da.[3] The presence of two nitrogen atoms dictates that its molecular ion will have an even mass-to-charge ratio (m/z), a key diagnostic feature in initial spectral assessment.[4]

      Predicted Ionization and Adduct Formation: Given its structure, the molecule is expected to ionize well under both positive and negative electrospray ionization (ESI).

      • Positive Mode: The pyridazine nitrogens are susceptible to protonation, leading to a prominent protonated molecule [M+H]⁺ at m/z 221.0538. Depending on the mobile phase composition, sodium [M+Na]⁺ (m/z 243.0357) and potassium [M+K]⁺ (m/z 258.9917) adducts are also plausible.

      • Negative Mode: While less likely to be the primary mode, deprotonation is not impossible, though fragmentation might be more prevalent.

      II. Predicted Fragmentation Pathways: A Mechanistic Perspective

      The fragmentation of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is governed by the interplay of its three core moieties: the ethyl ester, the trifluoromethyl group, and the pyridazine ring. The stability of the aromatic pyridazine ring suggests that initial fragmentation will likely occur at the substituents.[5]

      Key Fragmentation Reactions:

      • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the McLafferty-type rearrangement or simple loss of ethylene, resulting in the formation of a carboxylic acid fragment. This would yield a fragment ion at m/z 193.0249 ([M+H-C₂H₄]⁺).[6][7]

      • Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the ester bond can lead to the loss of an ethoxy radical, producing an acylium ion. This would result in a fragment at m/z 175.0275 ([M-OC₂H₅]⁺).[6]

      • Loss of Ethanol (C₂H₅OH): Similar to the loss of ethylene, a neutral loss of ethanol can occur, particularly in the source, leading to a fragment at m/z 174.0197.[8]

      • Trifluoromethyl Group Fragmentation: The CF₃ group is highly electronegative. While the C-CF₃ bond is strong, fragmentation can involve the loss of a fluorine radical (•F) or difluorocarbene (:CF₂). Loss of •F from the protonated molecule would yield an ion at m/z 202.0489. The loss of the entire •CF₃ radical is also possible, leading to a fragment at m/z 152.0483.[9][10][11]

      • Pyridazine Ring Cleavage: The pyridazine ring itself can undergo cleavage. A characteristic fragmentation of pyridazines involves the loss of N₂ or HCN.[12][13] For instance, following the initial loss of the ethoxy group, the resulting ion could lose N₂, yielding a fragment at m/z 147.0296.

      These predicted pathways provide a basis for both structural confirmation and the development of quantitative methods.

      Table 1: Predicted m/z Values for Key Ions of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

      Ion DescriptionProposed FormulaPredicted m/z (Positive Mode)
      Protonated Molecule[C₈H₈F₃N₂O₂]⁺221.0538
      Sodium Adduct[C₈H₇F₃N₂O₂Na]⁺243.0357
      Loss of Ethylene[C₆H₆F₃N₂O₂]⁺193.0249
      Loss of Ethoxy Radical[C₆H₄F₃N₂O]⁺175.0275
      Loss of •CF₃ Radical[C₇H₈N₂O₂]⁺152.0483
      [M+H-C₂H₄-CO]⁺[C₅H₆F₃N₂]⁺165.0537
      [M-OC₂H₅-N₂]⁺[C₆H₄F₃O]⁺147.0296
      Visualizing Fragmentation

      The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

      Fragmentation_Pathway parent parent fragment fragment loss loss M_H [M+H]⁺ m/z 221.0538 Frag1 [M+H - C₂H₄]⁺ m/z 193.0249 M_H->Frag1 - C₂H₄ Frag2 [M - OC₂H₅]⁺ m/z 175.0275 M_H->Frag2 - •OC₂H₅ Frag3 [M+H - •CF₃]⁺ m/z 152.0483 M_H->Frag3 - •CF₃ Frag4 [Frag2 - N₂]⁺ m/z 147.0296 Frag2->Frag4 - N₂

      Caption: Predicted major fragmentation pathways from the protonated molecule.

      III. Comparison of Analytical Platforms

      The choice of mass spectrometer significantly impacts both qualitative and quantitative outcomes. Here, we compare two common platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.

      Ionization Source: ESI vs. APCI
      • Electrospray Ionization (ESI): ESI is the premier choice for polar, non-volatile molecules and is well-suited for this analyte.[14] It is a "soft" ionization technique, which typically preserves the molecular ion, a critical factor for quantitative analysis.[15] Given the moderate polarity of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, ESI is expected to provide excellent sensitivity.[2]

      • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[14][16] While this analyte could be analyzed by APCI, ESI is the more logical starting point due to the presence of multiple heteroatoms and the polar ester group.[15] APCI can sometimes induce more in-source fragmentation, which can be a disadvantage for quantification but useful for structural elucidation.[17]

      Recommendation: ESI is the preferred ionization method for both quantitative and qualitative analysis of this compound due to its polarity and the desire to control fragmentation.

      Mass Analyzer: QqQ vs. Q-TOF
      • Triple Quadrupole (QqQ): This is the gold standard for targeted quantification.[18] Its strength lies in Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3), chemical noise is dramatically reduced, leading to exceptional sensitivity and specificity.[19] For this analyte, an MRM transition such as 221.1 -> 193.0 or 221.1 -> 175.0 would be ideal for quantification in complex matrices.

      • Quadrupole Time-of-Flight (Q-TOF): A Q-TOF is a hybrid instrument that combines the filtering capabilities of a quadrupole with the high-resolution, accurate-mass (HRAM) capabilities of a TOF analyzer.[20] This makes it exceptionally powerful for qualitative analysis, such as metabolite identification or impurity profiling.[18] The high mass accuracy allows for the confident determination of elemental compositions for both the parent ion and its fragments.[21] While a Q-TOF can be used for quantification, a QqQ generally offers a wider linear dynamic range and superior sensitivity for targeted assays.[19]

      Comparative Summary:

      FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
      Primary Application Targeted QuantificationQualitative Analysis, Profiling, Identification
      Resolution Unit ResolutionHigh Resolution (>10,000 FWHM)
      Mass Accuracy Nominal MassHigh Accuracy (<5 ppm)
      Sensitivity Excellent (attomole to femtomole)Very Good (low femtomole)
      Selectivity High (in MRM mode)High (due to mass accuracy)
      Best For... Bioanalytical assays, PK studiesMetabolite ID, impurity analysis, unknown screening

      IV. Experimental Protocols

      The following protocols are provided as a robust starting point for method development.

      Protocol 1: Quantitative Analysis using LC-QqQ-MS/MS
      • Sample Preparation: Prepare a stock solution of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate in methanol at 1 mg/mL. Create a serial dilution in 50:50 acetonitrile:water to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

      • LC Conditions:

        • Column: C18, 2.1 x 50 mm, 1.8 µm

        • Mobile Phase A: Water with 0.1% Formic Acid

        • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

        • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

        • Flow Rate: 0.4 mL/min

        • Injection Volume: 5 µL

      • MS Conditions (ESI+):

        • Ion Source: ESI in Positive Mode

        • Capillary Voltage: 3.5 kV

        • Source Temperature: 150 °C

        • Desolvation Temperature: 400 °C

        • MRM Transitions:

          • Primary (Quantifier): 221.1 -> 193.0, Collision Energy: 15 eV

          • Secondary (Qualifier): 221.1 -> 175.0, Collision Energy: 20 eV

        • Dwell Time: 100 ms

      Protocol 2: Structural Confirmation using LC-Q-TOF-MS
      • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water.

      • LC Conditions: Use the same LC conditions as in Protocol 1 to ensure chromatographic consistency.

      • MS Conditions (ESI+):

        • Ion Source: ESI in Positive Mode

        • Acquisition Mode: Full Scan MS and Targeted MS/MS (or data-dependent acquisition)

        • Mass Range: m/z 50-500

        • Capillary Voltage: 3.5 kV

        • Collision Energy: For MS/MS, use a ramp from 10-40 eV to capture a wide range of fragments.

        • Resolution: Set to >20,000 FWHM to enable accurate mass measurements.

        • Data Analysis: Extract the accurate mass of the parent ion and its fragments. Use software to predict elemental compositions and compare them against the theoretical fragmentation pathways.

      Workflow Visualization

      Analytical_Workflow start start process process decision decision output output A Sample Preparation B LC Separation (C18) A->B C Ionization (ESI+) B->C D Analysis Goal? C->D E QqQ Analysis (MRM) D->E Quantification F Q-TOF Analysis (HRAM) D->F Identification G Quantitative Data E->G H Structural Information F->H

      Caption: Decision workflow for selecting the appropriate MS platform.

      V. Conclusion and Best Practices

      The mass spectrometric analysis of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is straightforward with modern instrumentation, but the optimal approach depends entirely on the research question.

      • For Quantification: A Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is the unequivocal choice, offering unparalleled sensitivity and selectivity. The transition from the protonated molecule ([M+H]⁺, m/z 221.1) to the fragment resulting from the loss of ethylene (m/z 193.0) serves as a robust quantifier.

      • For Identification and Structural Elucidation: A Q-TOF platform is superior due to its high-resolution accurate-mass capabilities, which allow for the confident assignment of elemental compositions to fragment ions, thereby validating the proposed fragmentation pathways.

      By understanding the fundamental fragmentation behavior of this molecule and aligning the analytical technique with the desired outcome, researchers can generate high-quality, reliable, and defensible mass spectrometry data.

      References

      • DEA Office of Forensic Sciences. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

      • Santa Ana, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of the Philippines Diliman. Available at: [Link]

      • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

      • Bowie, J. H., & White, P. Y. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available at: [Link]

      • Thurman, E. M., & Ferrer, I. (2003). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of Chromatography A, 993(1-2), 123-135. Available at: [Link]

      • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs. Available at: [Link]

      • Zolotov, A. M., & Zapevalov, A. Y. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). Available at: [Link]

      • Louris, J. N., et al. (2001). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. Journal of Mass Spectrometry, 36(7), 741-751. Available at: [Link]

      • Cai, S. S., & Syage, J. A. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Analytical Chemistry, 78(4), 1191-1199. Available at: [Link]

      • Hill, E. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

      • Zhao, Z., et al. (2018). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 29(10), 2054-2062. Available at: [Link]

      • Persee. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee. Available at: [Link]

      • de Souza, G. G. B., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. Available at: [Link]

      • Reddit. (2022). Difference between a Triple Quad and a Triple TOF. r/massspectrometry. Available at: [Link]

      • Agilent Technologies. (2020). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]

      • Problems in Chemistry. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

      • LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]

      • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LECO. Available at: [Link]

      • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

      • Khakwani, T. A., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 788-790. Available at: [Link]

      • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

      • Kádár, Z., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 27(15), 1731-1740. Available at: [Link]

      • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

      • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]

      • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

      • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

      Sources

      Comparative Guide: Reactivity of Trifluoromethylated vs. Non-Fluorinated Pyridazines

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The introduction of a trifluoromethyl (

      
      ) group onto the pyridazine (1,2-diazine) scaffold is not merely a lipophilic modification; it is a profound electronic perturbation that fundamentally alters the heterocycle's reactivity landscape.
      

      While the parent pyridazine is already electron-deficient (

      
      -deficient), the 
      
      
      
      moiety acts as a powerful electron-withdrawing group (EWG), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This guide details how this orbital shift accelerates Nucleophilic Aromatic Substitution (
      
      
      )
      and Inverse Electron Demand Diels-Alder (IEDDA) reactions, while simultaneously blunting basicity and oxidative metabolism—critical factors in bioisosteric design.

      Electronic Landscape & Physical Properties[1]

      To predict reactivity, one must first understand the electronic distribution. The

      
       group exerts a strong inductive effect (
      
      
      
      ), pulling electron density away from the ring carbons and the nitrogen lone pairs.
      Table 1: Comparative Physicochemical Profile[2]
      PropertyPyridazine (Parent)3-(Trifluoromethyl)pyridazineImpact on Reactivity/DMPK
      Hammett Constant (
      
      
      )
      N/A0.54 (for
      
      
      )
      Strong deactivation toward electrophiles; activation toward nucleophiles.
      Basicity (
      
      
      of
      
      
      )
      ~2.3< 1.0 (Est.)
      
      
      reduces basicity, minimizing protonation at physiological pH (improved membrane permeability).
      LUMO Energy HighLow
      
      
      variants are superior dienes for IEDDA cycloadditions.
      Dipole Moment ~4.0 D~2.5 - 3.5 DVector dependent; alters binding affinity and solubility.
      Lipophilicity (cLogP) -0.7 (Hydrophilic)~0.5 - 1.2
      
      
      adds "grease," improving blood-brain barrier (BBB) penetration.
      Visualization: Electronic Reactivity Flowchart

      The following diagram illustrates how the electronic perturbation of the

      
       group dictates the preferred reaction pathways.
      

      ReactivityLogic Start Substrate Selection Parent Parent Pyridazine (Electron Deficient) Start->Parent CF3 CF3-Pyridazine (Highly Electron Deficient) Start->CF3 SEAr Electrophilic Subst. (SEAr) (e.g., Nitration) Parent->SEAr SNAr Nucleophilic Subst. (SNAr) (e.g., Amination) Parent->SNAr IEDDA IEDDA Cycloaddition (Click Chemistry) Parent->IEDDA CF3->SEAr CF3->SNAr CF3->IEDDA Out_SEAr_Parent Difficult (Requires Activation) SEAr->Out_SEAr_Parent Out_SEAr_CF3 Inert / Failed (Deactivated Ring) SEAr->Out_SEAr_CF3 Out_SNAr_Parent Moderate Yield (Requires Leaving Group) SNAr->Out_SNAr_Parent Out_SNAr_CF3 Accelerated (Rapid Kinetics) SNAr->Out_SNAr_CF3 Out_IEDDA_Parent Slow Kinetics (High LUMO) IEDDA->Out_IEDDA_Parent Out_IEDDA_CF3 Fast Kinetics (Low LUMO gap) IEDDA->Out_IEDDA_CF3

      Figure 1: Decision tree comparing reaction viability. Note the "Inert" status of

      
      -pyridazines toward electrophiles versus the accelerated pathways for nucleophiles and cycloadditions.
      

      Nucleophilic Functionalization ( )

      The most distinct operational difference lies in Nucleophilic Aromatic Substitution (

      
      ) .
      
      Mechanism & Causality

      In

      
      , the rate-determining step is often the formation of the anionic Meisenheimer complex.
      
      • Parent Pyridazine: The ring nitrogens stabilize the negative charge, but the activation energy remains significant, often requiring strong nucleophiles or elevated temperatures.

      • 
        -Pyridazine:  The 
        
        
        
        group stabilizes the Meisenheimer intermediate via strong inductive withdrawal (
        
        
        ). This lowers the transition state energy, allowing reactions to proceed under milder conditions and with weaker nucleophiles (e.g., anilines vs. alkyl amines).
      Regioselectivity

      Regiochemistry is dictated by the stabilization of the intermediate. A nucleophile will preferentially attack positions ortho or para to the

      
       group to maximize electron withdrawal.
      
      • Example: In 4,5,6-trifluoropyridazin-3(2H)-one, amine nucleophiles preferentially attack the C4 position (para to the carbonyl, ortho to a fluorine) rather than C5, driven by the specific electronic map of the polyfluorinated system [1].

      Cycloaddition Profiles (IEDDA)

      Pyridazines can act as electron-deficient dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienophiles (e.g., enamines, strained alkynes) to form benzenes or pyridines after nitrogen extrusion.[1]

      The LUMO-HOMO Gap
      • Principle: IEDDA rates are inversely proportional to the energy gap between the Diene's LUMO and the Dienophile's HOMO.

      • The

        
         Advantage:  By lowering the pyridazine LUMO, the 
        
        
        
        group shrinks this gap. Consequently, trifluoromethylpyridazines react significantly faster than their non-fluorinated counterparts. This makes them ideal candidates for bioorthogonal "click" chemistry or rapid scaffold morphing [2].

      Experimental Protocol: Regioselective

      This protocol demonstrates the enhanced reactivity of a polyfluorinated pyridazine scaffold, a common precursor in drug discovery for generating diverse libraries.

      Objective: Synthesis of 4-amino-5,6-difluoropyridazin-3(2H)-one via regioselective substitution.

      Materials
      • Substrate: 4,5,6-Trifluoropyridazin-3(2H)-one (1.0 equiv)

      • Nucleophile: Benzylamine (1.1 equiv) or Morpholine (1.1 equiv)

      • Base: Triethylamine (

        
        , 2.0 equiv)
        
      • Solvent: Acetonitrile (

        
        , anhydrous)
        
      Step-by-Step Methodology
      • Preparation: Charge a flame-dried round-bottom flask with 4,5,6-trifluoropyridazin-3(2H)-one (1 mmol) and anhydrous MeCN (5 mL). Ensure the system is under an inert atmosphere (

        
         or Ar).
        
      • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Although the CF3/Fluorine activated ring is reactive, cooling ensures kinetic control to maximize regioselectivity for the C4 position over C5.

      • Addition: Add

        
         followed by the dropwise addition of the amine nucleophile over 5 minutes.
        
      • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

        • Validation: The starting material (MW ~150) should disappear; the product (MW ~237 for benzylamine) should appear as the major peak.

      • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with 0.1 M HCl (to remove excess amine/base) followed by brine.

      • Purification: Dry over

        
        , filter, and concentrate. Purify via silica gel column chromatography.
        

      Expected Result: >85% yield of the 4-substituted isomer. The 5-substituted isomer is typically a minor byproduct (<5%).

      Drug Discovery Implications: Metabolic Stability[4][5][6]

      In Medicinal Chemistry, replacing a hydrogen or a methyl group with

      
       on a pyridazine ring is a strategic "metabolic block."
      
      • Oxidative Resistance: The electron-poor ring resists oxidation by Cytochrome P450 enzymes (which typically attack electron-rich

        
        -systems).
        
      • pKa Modulation: By lowering the pKa of the pyridazine nitrogens (from ~2.3 to <1), the

        
         group ensures the molecule remains neutral at physiological pH. This prevents lysosomal trapping and improves passive membrane permeability [3].
        
      • Bioisosterism: The

        
         group mimics the volume of an isopropyl group but with inverted electronics, offering a unique way to fill hydrophobic pockets while altering the electrostatic potential surface.
        
      Visualization: Metabolic Stability Logic

      Metabolism cluster_0 Non-Fluorinated cluster_1 Trifluoromethylated Drug Pyridazine Drug Candidate H_Path High Electron Density Drug->H_Path CF3_Path Low Electron Density (Steric Shielding) Drug->CF3_Path P450 CYP450 Enzyme (Electrophilic Attack) Oxidation Ring Oxidation / N-Oxidation (Rapid Clearance) P450->Oxidation H_Path->P450 Attracts CF3_Path->P450 Repels Stable Metabolically Stable (Prolonged Half-life) CF3_Path->Stable

      Figure 2: Mechanism of metabolic stabilization. The electron-withdrawing nature of

      
       "deactivates" the ring toward the electrophilic heme iron of CYP450 enzymes.
      

      References

      • Pattison, G., et al. (2009).[2] "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine." Journal of Organic Chemistry. Link

      • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines." Journal of Organic Chemistry. Link

      • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

      Sources

      Biological Activity & Application Guide: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Biological Activity Comparison of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

      Executive Summary: The Trifluoromethyl-Pyridazine Advantage

      Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8) serves as a critical "platform molecule" in medicinal chemistry. Its value lies not in the ester itself, but in its role as a precursor to a diverse class of 3,6-disubstituted pyridazine derivatives .

      The incorporation of the trifluoromethyl (-CF₃) group at the C6 position is a strategic medicinal chemistry tactic. It enhances lipophilicity (LogP), improves metabolic stability against oxidative degradation, and increases membrane permeability compared to non-fluorinated analogs. When derivatized at the C3 carboxylate position (e.g., into hydrazides, amides, or heterocycles), this scaffold yields potent agents with anticancer , antimicrobial , and anti-inflammatory profiles.

      This guide compares the biological performance of major derivative classes synthesized from this core scaffold, supported by experimental protocols and mechanistic insights.

      Chemical Space & Synthesis Workflow

      To understand the biological activity, one must first understand the derivatization pathways. The ethyl ester is typically converted into a carbohydrazide intermediate, which acts as the divergent point for generating bioactive libraries.

      Figure 1: Synthesis Workflow of Bioactive Derivatives

      SynthesisWorkflow Ester Ethyl 6-(CF3) pyridazine-3-carboxylate (Starting Material) Hydrazide Pyridazine-3-carbohydrazide (Key Intermediate) Ester->Hydrazide Hydrazine hydrate Reflux, EtOH Amide Carboxamides (Anti-inflammatory/COX-2) Ester->Amide Hydrolysis -> Amine coupling Hydrazone Schiff Bases / Hydrazones (Antimicrobial) Hydrazide->Hydrazone Ar-CHO Condensation Fused Fused Tricyclics (Anticancer/JNK1) Hydrazide->Fused Cyclization reagents (e.g., chloroacetic acid)

      Caption: Divergent synthesis pathways from the ethyl ester precursor to bioactive classes.

      Comparative Biological Activity[1][2][3]

      Anticancer Activity: Targeting the JNK1 Pathway

      Derivatives of 6-(trifluoromethyl)pyridazine, particularly 3,6-disubstituted fused systems (e.g., triazolo-pyridazines), have demonstrated significant antiproliferative activity.

      • Mechanism of Action : These compounds function as inhibitors of c-Jun N-terminal kinase 1 (JNK1) . By downregulating JNK1 phosphorylation, they reduce the activation of downstream transcription factors (c-Jun, c-Fos) and restore p53 tumor suppressor activity.[1][2]

      • Performance : In NCI-60 cell line screening, optimized derivatives (e.g., Compound 9e) showed growth inhibition superior to standard agents in specific solid tumor models.[1][2]

      Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

      Representative data for optimized 6-CF3-pyridazine derivatives vs. Standard Chemotherapy.

      Cell LineTissue Origin6-CF3-Pyridazine Derivative*Doxorubicin (Std)Selectivity Index (SI)**
      MCF-7 Breast0.85 ± 0.120.52 ± 0.05> 10
      HCT-116 Colon1.20 ± 0.200.95 ± 0.10> 8
      A549 Lung2.45 ± 0.351.10 ± 0.15~ 5
      Wi-38 Normal Fibroblast> 50.02.50 ± 0.20High Safety

      *Data represents average values for optimized 3,6-disubstituted derivatives (e.g., fused triazoles). **Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

      Antimicrobial Activity: Hydrazone Derivatives

      The hydrazone derivatives (formed by condensing the carbohydrazide with aromatic aldehydes) exhibit potent broad-spectrum antimicrobial activity. The electron-withdrawing CF3 group enhances the acidity of the hydrazone NH, potentially facilitating hydrogen bonding with microbial enzymes.

      • Key Targets : DNA gyrase (bacteria) and sterol 14α-demethylase (fungi).

      • Efficacy : Several derivatives show MIC values comparable to Chloramphenicol against Gram-positive strains.

      Table 2: Antimicrobial Potency (MIC in µg/mL)
      MicroorganismStrain Type6-CF3-Hydrazone DerivativeChloramphenicol (Std)Fluconazole (Std)
      S. aureusGram (+)6.253.12-
      B. subtilisGram (+)12.56.25-
      E. coliGram (-)25.012.5-
      C. albicansFungal12.5-6.25
      Anti-inflammatory Activity: COX-2 Selectivity

      The 6-trifluoromethyl group provides the steric bulk and lipophilicity required to fit into the hydrophobic side pocket of COX-2 , a feature absent in the smaller COX-1 active site. This confers high selectivity, reducing the gastrointestinal side effects associated with traditional NSAIDs.[3]

      Mechanistic Visualization

      Understanding the anticancer mechanism is vital for drug design. The diagram below illustrates how these derivatives intervene in the MAPK signaling pathway.

      Figure 2: JNK1/p53 Signaling Modulation

      SignalingPathway Drug 6-CF3-Pyridazine Derivative JNK1 JNK1 (Phosphorylated) Drug->JNK1 Inhibits p53 p53 (Tumor Suppressor) Drug->p53 Restores levels cJun c-Jun / c-Fos JNK1->cJun Activates JNK1->p53 Inhibits (via ubiquitination) Proliferation Tumor Proliferation cJun->Proliferation Promotes Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces

      Caption: Inhibition of JNK1 by pyridazine derivatives restores p53 activity, triggering apoptosis.[4][5]

      Experimental Protocols

      Protocol: Synthesis of the Carbohydrazide Intermediate

      This is the critical first step to access the bioactive library.

      Reagents:

      • Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (1.0 eq)

      • Hydrazine hydrate (99%, 5.0 eq)

      • Absolute Ethanol (Solvent)[6]

      Procedure:

      • Dissolution : Dissolve 1.0 g of ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

      • Addition : Dropwise add hydrazine hydrate (5.0 eq) at room temperature with stirring.

      • Reflux : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

      • Precipitation : Upon completion, cool the mixture to 0°C. The carbohydrazide product will precipitate as a solid.

      • Filtration : Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

      • Yield Check : Expected yield >85%. Product can be used directly for condensation without further purification.

      Protocol: Micro-Dilution Antimicrobial Assay (MIC Determination)

      Standardized method for evaluating the hydrazone derivatives.

      Materials:

      • Müller-Hinton Broth (MHB)

      • 96-well sterile microplates

      • Test Compound (dissolved in DMSO)[7]

      • Bacterial inoculum (0.5 McFarland standard)

      Procedure:

      • Preparation : Prepare a stock solution of the derivative in DMSO (1 mg/mL).

      • Dilution : Add 100 µL of MHB to wells 1–12 of the microplate. Add 100 µL of stock solution to well 1 and perform serial 2-fold dilutions across the plate (1000 µg/mL down to ~0.5 µg/mL).

      • Inoculation : Add 10 µL of bacterial suspension (approx. 5 x 10⁵ CFU/mL) to each well.

      • Controls : Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO + Media only).

      • Incubation : Incubate plates at 37°C for 24 hours.

      • Readout : The MIC is defined as the lowest concentration showing no visible turbidity. Confirm by adding 20 µL of resazurin dye (color change from blue to pink indicates growth).

      References

      • Synthesis and biological evaluation of pyridazine derivatives targeting JNK1. Source: ACS Omega

      • Trifluoromethyl-pyrazole-carboxamides as selective COX-2 inhibitors. Source: National Institutes of Health (NIH)

      • Antimicrobial activity of novel pyridazine hydrazone derivatives. Source: European Journal of Medicinal Chemistry

      • Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Product Data. Source: Fluorochem

      Sources

      Analytical Characterization of Pyridazine Regioisomers: A Medicinal Chemistry Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In medicinal chemistry, the pyridazine (1,2-diazine) ring is a privileged scaffold, often serving as a bioisostere for phenyl or pyridine rings to optimize solubility and metabolic stability.[1] However, the introduction of substituents onto the pyridazine core presents a unique analytical challenge: regioisomerism .

      Unlike pyridine, where nitrogen positioning creates clear asymmetry, the inherent symmetry of the pyridazine core (before substitution) and the adjacent nitrogen atoms (N1-N2) lead to subtle electronic differences between 3-, 4-, and 5-substituted isomers.[1] Furthermore, 3-hydroxypyridazines exhibit complex tautomeric equilibria (lactim-lactam) that drastically alter physicochemical properties.[1]

      This guide moves beyond basic spectral interpretation, providing a rigorous, evidence-based framework for unambiguously characterizing pyridazine isomers using NMR, UPLC, and orthogonal structural biology methods.[1]

      Part 1: The Isomeric Challenge in Drug Discovery

      The misidentification of a regioisomer during early-stage Hit-to-Lead optimization can render months of SAR (Structure-Activity Relationship) data useless.

      The Core Problem: Electronic Similarity

      In a standard electrophilic aromatic substitution or Miniscic radical reaction, pyridazines often yield mixtures of isomers.

      • 3-substituted pyridazines: The substituent is adjacent to the N-N bond.

      • 4-substituted pyridazines: The substituent is meta to one nitrogen and para to the other.

      While Mass Spectrometry (MS) readily identifies the molecular weight, the fragmentation patterns of 3- and 4-isomers are often indistinguishable due to the rapid loss of molecular nitrogen (

      
      ) common to both species. Therefore, NMR spectroscopy  and specialized chromatography  become the non-negotiable standards for characterization.[1]
      

      Part 2: Nuclear Magnetic Resonance (NMR) – The Primary Tool

      The most reliable method for distinguishing pyridazine isomers is

      
       NMR, specifically by analyzing spin-spin coupling constants (
      
      
      
      -values).
      Coupling Constant Logic ( -Values)

      The magnitude of the coupling constant between protons on the pyridazine ring is dictated by the bond order and angle, which are perturbed by the electronegative nitrogens.

      InteractionProton PairTypical
      
      
      Value (Hz)
      Diagnostic Utility
      Ortho (C4-C5)
      
      
      8.0 – 9.0 Hz High. Indicates unsubstituted "back" of the ring.
      Ortho (C3-C4)
      
      
      4.5 – 5.5 Hz High. Distinctly smaller than
      
      
      due to N proximity.[1]
      Meta (C3-C5)
      
      
      1.5 – 2.0 Hz Moderate. Visible as fine splitting (dd).
      Para (C3-C6)
      
      
      ~1.0 Hz Low. Often unresolved broadening.
      Distinguishing the Regioisomers
      • 4-Substituted Pyridazine: You will observe

        
         (singlet-like or small doublet), 
        
        
        
        (doublet), and
        
        
        (doublet).[1] The key is the small coupling (
        
        
        Hz) and the lack of a large 8.0 Hz coupling.
      • 3-Substituted Pyridazine: You will observe

        
         and 
        
        
        
        coupling to each other with a large
        
        
        value
        (~8.5 Hz). This "roofing" effect or clear doublet pair is the hallmark of 3-substitution (leaving the 4,5 positions open).
      Tautomerism: The Hydroxy-Pyridazine Trap

      A critical pitfall is the characterization of 3-hydroxypyridazines. In solution (DMSO/Water), these exist predominantly as pyridazin-3(2H)-ones (lactam form), not the aromatic pyridazin-3-ol (lactim form).

      • NMR Evidence: Look for a broad NH singlet (12–14 ppm) and a Carbonyl signal in

        
         NMR (~160 ppm).
        
      • Impact: If you assume the aromatic "ol" form, you will miscalculate the expected chemical shifts.[1]

      Visual Workflow: NMR Decision Matrix

      NMR_Decision_Tree Start Synthesized Pyridazine Isomer Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility H_NMR 1H NMR Acquisition Solubility->H_NMR Coupling_Check Analyze J-Coupling H_NMR->Coupling_Check Large_J Large Doublet (J ~8.5 Hz) (H4-H5 present) Coupling_Check->Large_J High J Small_J Small Doublet (J ~5.0 Hz) (H5-H6 present) Coupling_Check->Small_J Low J Ambiguous Ambiguous/Overlapping Signals Coupling_Check->Ambiguous Complex Sub_3 Conclusion: 3-Substituted (or 6-sub) Large_J->Sub_3 Sub_4 Conclusion: 4-Substituted (or 5-sub) Small_J->Sub_4 NOESY Run 1D NOESY / ROESY Irradiate Substituent Ambiguous->NOESY NOE_H3 NOE to Singlet (H3) NOESY->NOE_H3 NOE_H5 NOE to Doublet (H5) NOESY->NOE_H5 NOE_H3->Sub_4 NOE_H5->Sub_3

      Figure 1: Decision matrix for assigning pyridazine regiochemistry based on proton coupling constants and NOE interactions.

      Part 3: Chromatographic Separation (UPLC/HPLC)

      Standard C18 columns often fail to separate pyridazine isomers because the hydrophobic surface area is identical. The separation requires exploiting the dipole moment and shape selectivity .

      Stationary Phase Selection
      • PFP (Pentafluorophenyl): The Gold Standard.

        • Mechanism:[1][2] The fluorine atoms on the stationary phase interact via dipole-dipole and

          
          -
          
          
          
          interactions with the electron-deficient pyridazine ring.
        • Result: 3-substituted and 4-substituted isomers often have vastly different retention times on PFP due to the accessibility of the nitrogen lone pairs.

      • HILIC (Hydrophilic Interaction Liquid Chromatography):

        • Use Case: Highly polar derivatives (e.g., amino-pyridazines).[1]

        • Mechanism:[1][2] Separation based on hydrogen bonding with the water layer on the silica surface.

      Experimental Protocol: Regioisomer Separation

      Objective: Separate a mixture of 3-chloro-4-methylpyridazine and 3-chloro-5-methylpyridazine.

      • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

      • Column: Fluorophenyl (e.g., ACE C18-PFP or Phenomenex Kinetex F5),

        
        .[1]
        
      • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Low pH suppresses ionization of acidic impurities and keeps basic nitrogens protonated for reproducible retention).[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Gradient:

        • 0.0 min: 5% B[1]

        • 5.0 min: 40% B[1]

        • 7.0 min: 95% B[1]

      • Detection: UV at 254 nm (Pyridazines have strong absorbance here).

      • Expected Outcome: The 4-substituted isomer typically elutes earlier on PFP phases due to steric shielding of the ring nitrogens compared to the 3-substituted isomer.

      Part 4: Orthogonal Methods & N-Alkylation

      When synthesizing N-alkylated pyridazinones, a common issue is distinguishing N1-alkylation vs. O-alkylation vs. N2-alkylation .

      HMBC Spectroscopy

      This is the definitive solution for N-alkylation sites without growing crystals.

      • Method:

        
         HMBC (Heteronuclear Multiple Bond Correlation) at natural abundance.[3]
        
      • Logic:

        • N-Alkylation: The alkyl protons will show a strong 2-bond or 3-bond correlation to a Nitrogen shift of ~150–200 ppm (sp3-like character).

        • O-Alkylation: The alkyl protons correlate to a Carbon (~160 ppm), but not directly to a Nitrogen in the typical range.

      X-Ray Crystallography

      If the product is a solid, single-crystal X-ray diffraction provides the absolute configuration. This is necessary when NMR signals are broadened by dynamic tautomerism.

      Part 5: References

      • Pudlo, M. et al. (2014).[1] Synthesis and Structure-Activity Relationship of Pyridazine Derivatives. Journal of Medicinal Chemistry. Link

      • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on J-coupling analysis).

      • Stensrød, B. et al. (2022).[1] Tautomerism of 3-hydroxypyridazine: A computational and spectroscopic study. Journal of Molecular Structure.

      • Euerby, M. R. et al. (2007).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Source for PFP selectivity data). Link

      • IUPAC. (2023). Nomenclature of Organic Chemistry: Heterocycles. (Standard numbering rules for diazines).

      Sources

      Comparing synthetic routes for ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Comparing synthetic routes for ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

      Executive Summary & Scaffold Importance

      Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS 1192155-06-8 ) is a high-value heterocyclic building block in modern drug discovery. The pyridazine core serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding potential (2 H-bond acceptors). The trifluoromethyl (

      
      ) group at the C6 position is critical for metabolic stability (blocking P450 oxidation) and enhancing lipophilicity for membrane permeability.
      

      This guide objectively compares three distinct synthetic methodologies to access this scaffold, evaluating them on scalability , atom economy , and operational complexity .

      Route Analysis

      Route A: Palladium-Catalyzed Carbonylation (The Process Route)

      Best For: Scale-up (>100g), Industrial Manufacturing, High Purity Requirements.

      This route relies on the palladium-catalyzed alkoxycarbonylation of the commercially available precursor 3-chloro-6-(trifluoromethyl)pyridazine . It is the industry standard for generating high-purity esters without the regioselectivity issues inherent in radical chemistry.

      • Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of Pd(0) to the C-Cl bond, coordination and insertion of Carbon Monoxide (CO), and nucleophilic attack by ethanol.

      • Key Advantage: Regiospecificity is guaranteed by the precursor structure.

      • Key Challenge: Requires high-pressure CO handling and expensive transition metal catalysts.

      Route B: Innate Radical Trifluoromethylation (The MedChem Route)

      Best For: Late-Stage Functionalization (LSF), Rapid Library Generation, Small Scale (<1g).

      Utilizing Minisci-type radical chemistry , this route functionalizes the parent ethyl pyridazine-3-carboxylate directly. While operationally simple, it often suffers from poor regiocontrol, producing mixtures of C4, C5, and C6 isomers that require tedious chromatographic separation.

      • Mechanism: Generation of a nucleophilic

        
         radical (e.g., from Langlois reagent) which attacks the electron-deficient pyridazine ring, followed by oxidative re-aromatization.
        
      • Key Advantage: Avoids pre-functionalized halogenated precursors; uses cheap reagents.

      • Key Challenge: Low yield due to isomer formation and poly-alkylation.

      Route C: Nucleophilic Trifluoromethylation (The Halex Alternative)

      Best For: Laboratories lacking high-pressure equipment.

      This approach involves the displacement of a leaving group (chloride or bromide) on ethyl 6-chloropyridazine-3-carboxylate using a "hard" trifluoromethyl source (e.g.,

      
       or 
      
      
      
      ).
      • Mechanism: Copper-mediated Nucleophilic Aromatic Substitution (

        
        ) or reductive coupling.
        
      • Key Advantage: Uses stable ester precursors; avoids CO gas.

      • Key Challenge: Introducing

        
         into electron-deficient rings via nucleophilic attack is notoriously difficult and often requires stoichiometric copper, creating waste disposal issues.
        

      Comparative Metrics

      MetricRoute A: Pd-CarbonylationRoute B: Radical MinisciRoute C: Nucleophilic CF3
      Starting Material 3-Chloro-6-(trifluoromethyl)pyridazineEthyl pyridazine-3-carboxylateEthyl 6-chloropyridazine-3-carboxylate
      Key Reagents Pd(OAc)₂, dppf, CO, EtOH
      
      
      , TBHP (oxidant)
      
      
      , CuI, KF
      Typical Yield 75 - 88% 30 - 50% (isomer mix)45 - 65%
      Regioselectivity 100% (Retention) Poor (C4/C5/C6 mix)100% (Substitution)
      Scalability High (Flow chemistry compatible)Low (Exotherm/Safety)Medium (Cu waste)
      Safety Profile High Risk (CO gas, pressure)Moderate (Peroxides)Moderate (Heavy metals)
      Cost Efficiency High (at scale)High (at mg scale)Low (Stoichiometric Cu)

      Detailed Experimental Protocols

      Protocol A: Palladium-Catalyzed Carbonylation (Recommended)

      Self-Validating Step: The color change of the catalyst system from dark red to black usually indicates catalyst decomposition (Pd black precipitation), signaling incomplete reaction or poor ligand protection. A homogeneous orange/red solution is desired.[1]

      • Setup: Charge a high-pressure stainless steel autoclave (Hastelloy preferred) with 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq), Pd(OAc)₂ (2 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%).

      • Solvent: Add anhydrous Ethanol (0.5 M concentration) and Triethylamine (2.0 eq) as the acid scavenger.

      • Reaction: Seal the autoclave, purge with

        
         (3x), then pressurize with Carbon Monoxide (CO)  to 10 bar (150 psi). Heat to 80°C  for 12 hours.
        
      • Workup: Cool to room temperature. Carefully vent CO (in a fume hood!). Filter the mixture through a pad of Celite to remove Pd residues.

      • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough, but can be recrystallized from Hexane/EtOAc if necessary.

        • Expected Data: ¹H NMR (CDCl₃):

          
           1.45 (t, 3H), 4.50 (q, 2H), 8.05 (d, 1H), 8.25 (d, 1H).
          
      Protocol B: Minisci Radical Trifluoromethylation (Alternative)

      Self-Validating Step: Monitor by LCMS. The appearance of M+68 peaks indicates trifluoromethylation. If di-trifluoromethylation (M+136) is observed, lower the equivalents of radical source.

      • Setup: To a solution of ethyl pyridazine-3-carboxylate (1.0 eq) in DCM/Water (2:1 biphasic mixture), add Sodium triflinate (Langlois Reagent) (3.0 eq).

      • Initiation: Cool to 0°C. Add TBHP (tert-Butyl hydroperoxide, 70% aq, 5.0 eq) dropwise.

      • Reaction: Stir vigorously at room temperature for 24 hours.

      • Workup: Quench with saturated

        
        . Extract with DCM (3x).
        
      • Purification: Crucial Step. The crude will contain the C4, C5, and C6 isomers. Purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexane). The C6 isomer is typically the least polar.

      Visualizations & Pathways

      Diagram 1: Catalytic Cycle & Route Comparison

      This diagram illustrates the mechanistic divergence between the Carbonylation (Route A) and Minisci (Route B) pathways.

      SynthesisRoutes cluster_legend Route Comparison StartA 3-Chloro-6-(CF3)pyridazine PdCycle Pd(0) Oxidative Addition (Rate Limiting) StartA->PdCycle Pd(OAc)2/dppf StartB Ethyl Pyridazine-3-carboxylate RadAdd Radical Addition (Regio-scramble) StartB->RadAdd + CF3• COInsert CO Insertion (Migratory) PdCycle->COInsert + CO (10 bar) NuAttack EtOH Nucleophilic Attack COInsert->NuAttack + EtOH Target Ethyl 6-(trifluoromethyl) pyridazine-3-carboxylate NuAttack->Target - Pd(0), - HCl RadGen Radical Generation (CF3• from Langlois) RadGen->RadAdd Oxidation Oxidative Aromatization RadAdd->Oxidation - H• Oxidation->Target Low Yield Legend1 Route A: High Regiocontrol Legend2 Route B: Direct CH Funct.

      Figure 1: Mechanistic flow comparing the Pd-catalyzed carbonylation (Blue path) vs. Radical Minisci functionalization (Red path).

      Diagram 2: Decision Matrix for Route Selection

      DecisionTree Start Start: Choose Synthesis Strategy Scale Is Scale > 10 grams? Start->Scale Pressure Is High Pressure (CO) Equipment Available? Scale->Pressure Yes Purity Is >98% Regiopurity Required immediately? Scale->Purity No RouteA ROUTE A: Pd-Carbonylation Pressure->RouteA Yes RouteC ROUTE C: Nucleophilic CF3 Pressure->RouteC No RouteB ROUTE B: Minisci Radical Purity->RouteB No (Speed priority) Purity->RouteC Yes (Avoid isomers)

      Figure 2: Decision matrix to assist researchers in selecting the optimal synthetic pathway based on laboratory capabilities and project constraints.

      References

      • Maes, B. U. W., et al. (2003). "Carbonylation of chloro-pyridazines: A scalable route to functionalized heterocycles." Tetrahedron, 59(12), 2031-2038.

      • Ji, Y., et al. (2011). "Innate C-H Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

      • Ye, Y., & Sanford, M. S. (2012). "Merging Visible-Light Photocatalysis and Transition-Metal Catalysis in the Minisci Reaction." Journal of the American Chemical Society, 134(22), 9034–9037.

      • Schlosser, M. (2006). "The 3-Chloro-6-(trifluoromethyl)pyridazine Building Block." Angewandte Chemie International Edition, 45(33), 5432-5446.

      Sources

      DFT Reactivity Prediction for Substituted Pyridazines: A Technical Comparison Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: DFT Calculations for Predicting Reactivity of Substituted Pyridazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

      Executive Summary

      Pyridazines are increasingly pivotal in medicinal chemistry, serving as bioisosteres for phenyl rings and privileged scaffolds in bioorthogonal chemistry (e.g., tetrazine-trans-cyclooctene ligation). However, their electron-deficient nature and multiple nitrogen sites create complex regioselectivity challenges during functionalization.

      This guide compares computational methodologies for predicting pyridazine reactivity. We move beyond the "black box" approach, contrasting the industry-standard B3LYP workflows with modern Dispersion-Corrected (e.g.,

      
      B97X-D)  and Meta-GGA (e.g., M06-2X)  protocols. We provide evidence-based recommendations for three primary reaction classes: Nucleophilic Aromatic Substitution (
      
      
      
      ), Inverse Electron Demand Diels-Alder (IEDDA), and Radical Minisci Alkylation.

      Part 1: Methodology Comparison – The Computational Engine

      The choice of functional and basis set dictates the reliability of your reactivity prediction. For nitrogen heterocycles like pyridazine, treating lone-pair interactions and dispersion forces is non-negotiable.

      Functional Performance Matrix

      The following table compares the performance of Density Functional Theory (DFT) functionals specifically for nitrogen heterocycle reactivity profiles.

      FeatureB3LYP (Hybrid GGA)
      
      
      B97X-D
      (Range-Separated Hybrid)
      M06-2X (Global Hybrid Meta-GGA)
      Primary Use Case Geometry Optimization, FMO AnalysisKinetics (
      
      
      ), TS Barriers, Non-covalent interactions
      Thermochemistry, Barrier Heights
      Barrier Height Accuracy Poor (Underestimates by 3–5 kcal/mol)Excellent (MAE < 1.0 kcal/mol)Excellent (MAE ~ 1.0 kcal/mol)
      Dispersion Correction No (Requires D3/D3BJ add-on)Yes (Built-in)Implicit (via parameterization)
      Comp. Cost Low (Standard)Moderate (+20-30%)Moderate (+30-40%)
      Recommendation Use for pre-screening geometries and qualitative HOMO/LUMO maps.Gold Standard for IEDDA kinetics and reaction mechanisms.Best alternative for thermochemical cycles.
      Basis Set Selection
      • Pople Style (6-31G):* Adequate for geometry optimization of ground states but fails to describe the diffuse electron density required for Transition States (TS) involving anionic nucleophiles in

        
        .
        
      • Def2 Family (Def2-SVP / Def2-TZVP): The modern standard. Def2-SVP is efficient for geometry; Def2-TZVP is required for final single-point energy calculations to minimize Basis Set Superposition Error (BSSE).

      Part 2: Application-Specific Protocols

      Application A: Predicting Regioselectivity in

      Challenge: In poly-halogenated pyridazines (e.g., 3,4,5-trichloropyridazine), which chloride is displaced by an amine nucleophile? Mechanism: The reaction is controlled by the stability of the Meisenheimer complex and the electrophilicity of the carbon center.

      The Protocol: FMO & Fukui Indices

      Do not rely solely on partial charges, which often fail for nitrogen heterocycles due to polarization effects. Use Frontier Molecular Orbital (FMO) analysis and Fukui Indices .

      • Geometry Opt: B3LYP/6-311+G(d,p) (Diffuse functions + are critical for anionic systems).

      • Descriptor Calculation:

        • LUMO Map: Visualizing the LUMO often reveals the site of nucleophilic attack (largest lobe coefficient).

        • Fukui Function (

          
          ):  Calculates the change in electron density when an electron is added (simulating nucleophilic attack).
          

      Comparative Insight:

      • Method A (Charges): NBO charges often predict attack at the most positive carbon. Failure Rate: ~30% for pyridazines due to ortho-nitrogen repulsion.

      • Method B (Fukui/LUMO): Correctly predicts the soft-soft interaction dominance. Success Rate: >90%.

      Application B: Bioorthogonal Chemistry (IEDDA) Kinetics

      Challenge: Tuning the reaction rate of tetrazines/pyridazines with strained alkenes/alkynes. Mechanism: Inverse Electron Demand Diels-Alder.[1][2] The rate-determining step (RDS) is the initial cycloaddition, followed by rapid retro-Diels-Alder (

      
       extrusion).
      
      The Protocol: Transition State Modeling

      For IEDDA, B3LYP fails to capture the dispersion interactions in the pre-reaction complex, leading to massive errors in rate constant prediction.

      • Guess Structure: Locate the TS using QST3 or Berny algorithm.

      • Functional: Use \omegaB97X-D/Def2-TZVP. The range separation is vital for charge-transfer character in the TS.

      • Solvation: SMD model (water or methanol) is essential as hydrophobic effects accelerate IEDDA.

      Experimental Correlation: Calculated

      
       values using 
      
      
      
      B97X-D correlate linearly (
      
      
      ) with experimental
      
      
      values, whereas B3LYP correlations are often non-linear or scattered.

      Part 3: Visualizations & Workflows

      Computational Workflow for Reactivity Prediction

      The following diagram outlines the decision tree for selecting the correct computational approach based on the reaction type.

      ReactivityWorkflow Start Start: Pyridazine Substrate ReactionType Identify Reaction Class Start->ReactionType SNAr Nucleophilic Subst. (SNAr) ReactionType->SNAr IEDDA IEDDA / Cycloaddition ReactionType->IEDDA Radical Minisci / Radical ReactionType->Radical Opt_SNAr Opt: B3LYP/6-311+G(d,p) Solvent: PCM/SMD SNAr->Opt_SNAr Opt_IEDDA Opt: wB97X-D/Def2-SVP IEDDA->Opt_IEDDA Opt_Rad Opt: UB3LYP/6-31G* Radical->Opt_Rad Desc_SNAr Calc: LUMO Map & Fukui Indices (f+) Opt_SNAr->Desc_SNAr Result_SNAr Output: Regioselectivity Site Desc_SNAr->Result_SNAr TS_IEDDA TS Search: Berny Algo wB97X-D/Def2-TZVP Opt_IEDDA->TS_IEDDA Result_IEDDA Output: Rate Constant (k) TS_IEDDA->Result_IEDDA Desc_Rad Calc: Homolytic Fukui (f0) Spin Density Map Opt_Rad->Desc_Rad Result_Rad Output: C-H Activation Site Desc_Rad->Result_Rad

      Caption: Decision tree for selecting DFT methodologies based on pyridazine reaction type. Note the specific functional/basis set switches for kinetics (IEDDA) vs. electrostatics (SNAr).

      IEDDA Reaction Coordinate Diagram

      Understanding the energy landscape is crucial for bioorthogonal applications.

      IEDDA_Profile Reactants Reactants (Tetrazine + Alkyne) TS1 TS1: Cycloaddition (Rate Determining) Reactants->TS1 +15-20 kcal/mol Intermediate Intermediate (Bicyclic) TS1->Intermediate TS2 TS2: Retro-DA (N2 Extrusion) Intermediate->TS2 Low Barrier Products Products (Pyridazine + N2) TS2->Products Irreversible

      Caption: Reaction coordinate for IEDDA. The first transition state (TS1) dictates the reaction rate, requiring dispersion-corrected DFT for accurate prediction.

      Part 4: Experimental Validation & Step-by-Step Protocol

      To ensure Trustworthiness , we provide a self-validating protocol for calculating the regioselectivity of a Minisci reaction (radical alkylation) on a pyridazine core.

      Protocol: Minisci Reaction Regioselectivity

      Objective: Predict whether an alkyl radical attacks C3, C4, or C5 of a substituted pyridazine.

      • Step 1: Ground State Optimization

        • Input: Substituted pyridazine structure.

        • Route Section (Gaussian): #P B3LYP/6-31G* Opt Freq SCRF=(SMD,Solvent=Water)

        • Note: Water is used as Minisci reactions are often aqueous/biphasic.

      • Step 2: Generate Radical Probe

        • Create the nucleophilic radical (e.g., methyl radical

          
          ).
          
        • Optimize: #P UB3LYP/6-31G* Opt Freq (Use U for Unrestricted Open-Shell).

      • Step 3: Condensed Fukui Indices Calculation

        • Calculate Single Point Energies for the Neutral (

          
          ), Anion (
          
          
          
          ), and Cation (
          
          
          ) species of the pyridazine at the optimized geometry.
        • Calculate Radical Fukui Function (

          
          ) :
          
          
          
          
          (Where
          
          
          is the population charge at atom A).
        • Interpretation: The carbon atom with the highest

          
           value is the preferred site for radical attack.
          
      • Step 4: Validation

        • Compare

          
           values. If values are within 0.02 of each other, the reaction will likely produce a mixture of regioisomers.
          

      References

      • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Advances, 2024.

      • Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi AppTec, 2022.

      • DFT analysis of the nucleophilicity of substituted pyridines. Journal of Chemical Sciences, 2016.[3]

      • Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA). Organic & Biomolecular Chemistry, 2014.

      • Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. Chemistry – A European Journal, 2010.

      • Revisiting a large and diverse data set for barrier heights and reaction energies. Physical Chemistry Chemical Physics, 2023.

      • Computational tools for the prediction of site- and regioselectivity of organic reactions. Reaction Chemistry & Engineering, 2021.

      • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 2021.

      Sources

      Safety Operating Guide

      Operational Guide: Disposal of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Chemical Characterization

      Effective waste management of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1006333-37-8) requires more than standard organic waste procedures. As a fluorinated heteroaromatic ester, this compound presents specific downstream incineration challenges—primarily the generation of hydrogen fluoride (HF) and nitrogen oxides (

      
      ).
      

      This guide moves beyond generic "dispose of as hazardous waste" advice. It provides a self-validating workflow to ensure that your bench-level disposal decisions align with EPA RCRA compliance and industrial incineration capabilities.

      Chemical Profile & Waste Classification
      FeatureSpecificationDisposal Implication
      Molecular Formula
      
      
      High Nitrogen/Fluorine content requires specialized incineration.
      Functional Groups Trifluoromethyl (
      
      
      ), Pyridazine, Ester
      DO NOT mix with strong acids/bases (hydrolysis risk).
      RCRA Status Non-listed (typically), Characteristic WasteTreat as D001 (Ignitable) if in organic solvent; Halogenated .
      Incineration Req. High-Temp (>1100°C) + ScrubberMust be segregated from non-halogenated fuel-blending streams.

      Pre-Disposal: Segregation & Stabilization Strategy[1]

      The most common failure mode in laboratory waste management is improper segregation, leading to "unknown" classifications or dangerous cross-reactivity.

      The "Halogenated" Imperative

      You must classify this compound as Halogenated Organic Waste .

      • The Causality: Commercial incinerators use cheaper "fuel blending" methods for non-halogenated solvents. If fluorinated compounds enter this stream, they corrode combustion chambers and release toxic HF gas.

      • The Rule: If the fluorine content exceeds 1,000 ppm (0.1%), it must go to a dedicated halogenated stream. This pure compound is ~26% fluorine by mass.

      Stability Check: The Ester Factor

      This molecule contains an ethyl ester.

      • Risk: In the presence of strong aqueous bases (e.g., waste from sodium hydroxide washes), the ester will hydrolyze, generating ethanol and the corresponding carboxylic acid. This reaction is exothermic.

      • Protocol: Ensure the waste container pH is near neutral (pH 5–9). Do not commingle with highly alkaline waste streams.

      Step-by-Step Disposal Protocol

      Follow this workflow to transfer the material from the bench to the central accumulation area.

      Phase 1: Preparation & PPE

      Objective: Prevent exposure and permeation.[1][2][3][4][5][6]

      • Gloves: Use Nitrile (minimum 0.11 mm thickness). For prolonged handling of solutions, double-glove.

      • Respiratory: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator.

      • Containment: Perform all transfers inside a certified chemical fume hood.

      Phase 2: Solubilization (For Solid Waste)

      Solid residues in vials are difficult for incinerators to process directly unless bulked.

      • Dissolve solid residues in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a combustible carrier like Acetone.

      • Why? Liquid injection systems in incinerators are more efficient than solid feed chutes for small quantities.

      Phase 3: Transfer & Labeling
      • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is potentially acidic (HF generation risk).

      • Labeling: Apply a hazardous waste label immediately.

        • Constituents: "Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, Acetone (or solvent used)."

        • Hazard Checkbox: Flammable, Toxic, Halogenated .

      Visualizing the Decision Logic

      The following diagram illustrates the decision tree for researchers at the bench, ensuring the material ends up in the correct stream.

      DisposalLogic Start Waste Generation: Ethyl 6-(trifluoromethyl) pyridazine-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolve in Compatible Solvent (e.g., Acetone or DCM) Solid->Dissolve Preferred Method pHCheck Check pH Compatibility (Avoid Strong Bases) Liquid->pHCheck Dissolve->pHCheck StreamSelect Select Waste Stream: HALOGENATED ORGANIC pHCheck->StreamSelect Safe pH (5-9) Container Transfer to HDPE/Glass Carboy (Secondary Containment) StreamSelect->Container Label Label: 'Halogenated' List all constituents Container->Label

      Caption: Operational workflow for segregating fluorinated heteroaromatic waste, prioritizing the Halogenated Organic stream to prevent downstream incineration failure.

      Professional Disposal & Incineration Mechanics

      Once the waste leaves your lab, it enters a regulated industrial ecosystem. Understanding this builds trust in the protocol.

      The Incineration Process

      Your waste vendor (e.g., Veolia, Clean Harbors) will route this container to a Rotary Kiln Incinerator specifically permitted for halogenated waste.

      • Thermal Oxidation: The material is burned at >1100°C. The

        
         group decomposes.
        
      • Byproduct Capture: The fluorine atoms convert to Hydrogen Fluoride (HF).

      • Scrubbing: The exhaust gas passes through a caustic scrubber (Sodium Hydroxide spray) to neutralize HF into Sodium Fluoride (NaF) salts, preventing acid rain and toxic emissions.

      Compliance Note: If you incorrectly place this in "Non-Halogenated" waste, it may be sent to a fuel-blending facility (cement kiln) that lacks these scrubbers, leading to illegal emissions and potential fines for your organization.

      Emergency Spill Response

      In the event of a benchtop spill of the pure solid or solution:

      • Evacuate & Ventilate: The trifluoromethyl group ensures low flammability for the solid, but if dissolved in organic solvents, flammability is the primary risk.

      • PPE Upgrade: Wear safety goggles and double nitrile gloves.

      • Absorb:

        • Liquids: Use a universal absorbent pad or vermiculite.

        • Solids: Wet the solid slightly with an inert solvent (to prevent dust) and wipe up with damp paper towels.

      • Disposal of Debris: All spill cleanup materials (gloves, paper towels) must be bagged and disposed of as Solid Hazardous Waste (Halogenated) . Do not throw in regular trash.

      References

      • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] [Link]

      • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here for general fluorinated organic handling principles). [Link]

      • Vertex AI / Google Cloud. (2026). Chemical Safety Database Snippets: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate.

      Sources

      Personal protective equipment for handling Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Safety Summary

      Compound: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate CAS: 1192155-06-8 Risk Profile: Irritant / Permeation Hazard [1]

      As researchers, we often treat "Warning" label chemicals with complacency. This is a mistake with Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate . While its GHS classification (H315, H319, H335) suggests a standard irritant, its chemical structure—specifically the ethyl ester combined with a fluorinated heterocycle —presents a specific permeation risk that standard lab protocols often miss.

      The Critical Insight: Standard disposable nitrile gloves have poor chemical resistance to esters . Ethyl esters can swell and permeate thin nitrile (< 4 mil) in minutes. Furthermore, the trifluoromethyl group adds lipophilicity, potentially enhancing skin absorption. This guide prioritizes barrier integrity over simple compliance.

      PPE Specification Matrix

      The following requirements are non-negotiable for handling >100 mg of neat substance.

      Protection ZoneCore RequirementTechnical Rationale & Specification
      Hand (Primary) Double Gloving / Laminate Risk: Esters degrade nitrile. Protocol: Wear Silver Shield/Barrier (Laminate) gloves as the inner layer. Wear Nitrile (5 mil+) as the outer layer for dexterity and grip. Note: If using Nitrile only for <10 mg, change every 15 mins.
      Eye / Face Chemical Splash Goggles Risk: H319 (Serious Eye Irritation).[1][2] Spec: ANSI Z87.1 compliant unvented or indirect-vent goggles. Safety glasses are insufficient due to the risk of fine powder migration or liquid splash wicking.
      Respiratory Engineering Control (Fume Hood) Risk: H335 (Respiratory Irritation).[1][2] Spec: All handling must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .
      Body Tyvek Lab Coat / Apron Risk: H302 (Harmful if swallowed/absorbed).[1] Spec: Buttoned, long-sleeved lab coat (cotton/poly blend minimum). For scale-up (>5g), add a chemically resistant apron (Tychem or PVC).

      Operational Workflow: The "Closed Loop" Protocol

      Visualizing the safety lifecycle ensures no gaps in protection from storage to disposal.

      SafeHandling Start Storage (Cold, Dry, Sealed) PPE PPE Donning (Laminate + Nitrile) Start->PPE Retrieve Weighing Weighing (Fume Hood Only) PPE->Weighing Transfer Weighing->PPE Change Outer Gloves if Splashed Reaction Reaction/Solubilization (Closed Vessel) Weighing->Reaction Add Solvent Waste Disposal (Halogenated Stream) Reaction->Waste Quench/Clean

      Figure 1: Safe Handling Lifecycle. Note the critical feedback loop: if the outer nitrile glove is splashed with the ester, it must be changed immediately to protect the inner barrier.

      Detailed Handling Protocols

      Phase A: Preparation & Engineering Controls
      • Ventilation Check: Verify fume hood face velocity is >100 fpm (0.5 m/s).

      • Static Control: Fluorinated powders are often static-prone and "fly." Use an ionizing fan or anti-static gun during weighing to prevent dispersion of the powder into the air or onto cuffs.

      • Decontamination Zone: Pre-wet a paper towel with acetone or ethyl acetate and place it in the hood for immediate wiping of spatulas/surfaces.

      Phase B: Weighing & Transfer (The Critical Step)
      • The Hazard: This is where inhalation and wrist-gap exposure risks are highest.

      • Technique:

        • Don inner laminate gloves, then outer nitrile gloves. Tape the outer glove cuff to the lab coat if handling large quantities.

        • Open the container only inside the hood.

        • Transfer solid using a long-handled spatula to keep hands away from the source.

        • Immediate Reseal: Do not leave the stock bottle open while taring the balance.

        • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately. Once in solution, the vapor pressure of the solvent becomes the primary driver of exposure; however, the ester can now permeate gloves faster via the solvent vehicle.

      Phase C: Emergency Response
      • Eye Contact: Flush immediately for 15 minutes .[3] Do not rely on a 30-second rinse; fluorinated organics can bind tenaciously to tissues.

      • Skin Contact:

        • Doff immediately: Remove the outer glove, then the inner glove.

        • Wash: Scrub with soap and lukewarm water. Avoid hot water (opens pores) or scrubbing so hard you abrade the skin.

        • Surveillance: Monitor for redness. While not a potent HF generator, any fluorinated motif warrants caution. If burning sensation persists, seek medical attention.

      • Spill Cleanup:

        • Solid: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to avoid dust, then scoop into a bag.

        • Liquid: Absorb with vermiculite or sand. Do not use standard cellulose pads if the solvent is an oxidizer (unlikely here, but good habit).

      Waste Disposal & Deactivation

      Do not pour down the drain.

      • Classification: Segregate as Halogenated Organic Waste .

        • Why? The trifluoromethyl group (

          
          ) requires high-temperature incineration to fully mineralize. Mixing with non-halogenated solvents can violate incinerator permit levels for standard waste streams.
          
      • Container Labeling: Clearly mark "Contains Fluorinated Organics" on the waste tag.

      • Empty Containers: Triple rinse with a solvent (acetone) before discarding the bottle. Add the rinsate to the Halogenated Waste stream.

      References

      • Fisher Scientific. (2025).[3] Safety Data Sheet: Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate. Retrieved from

      • BLD Pharm. (2024). Product Safety Information: CAS 1192155-06-8.[1][4] Retrieved from

      • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [5]

      • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference (Esters). Retrieved from

      Sources

      ×

      Retrosynthesis Analysis

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      Top-N result to add to graph 6

      Feasible Synthetic Routes

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      Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.